N,N,N',N'-Tetramethyl-1,3-propanediamine
Description
- As a catalyst for the Baylis-Hillman reaction of cycloalkenones.
- In the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process.
- As a ligand (L) for the preparation of dinuclear μ -carbonato-dicopper(II) species.
Properties
IUPAC Name |
N,N,N',N'-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSHEKGGUOYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047469 | |
| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |
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Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N,N,N',N'-Tetramethyl-1,3-propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
110-95-2 | |
| Record name | Tetramethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis((dimethylamino)methyl)methane | |
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| Record name | 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |
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| Record name | N,N,N',N'-tetramethyltrimethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile aliphatic diamine that serves as a crucial building block and catalyst in a multitude of chemical transformations. Its unique structural and electronic properties make it a valuable reagent in organic synthesis, polymer chemistry, and potentially in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of TMPDA, detailed experimental protocols, and an exploration of its applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 110-95-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 145-146 °C |
| Melting Point | -70 °C |
| Density | 0.779 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.4234 |
| Flash Point | 31 °C |
| Solubility | Soluble in water and various organic solvents.[1] |
Table 2: Chemical Reactivity and Stability
| Property | Description |
| Stability | Stable under normal temperatures and pressures. |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide. |
| Hazardous Decomposition Products | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |
| Reactivity | The two tertiary amine groups confer both nucleophilic and basic properties, allowing it to participate in a wide range of organic reactions. It can act as a bidentate ligand for metal ions and as an effective catalyst. |
Experimental Protocols
Laboratory Synthesis of this compound
While several industrial-scale syntheses are patented, a common laboratory preparation involves the reductive amination of a suitable precursor. The following is a representative protocol based on established chemical principles.
Materials:
-
1,3-Propanediol
-
Dimethylamine (40% aqueous solution)
-
Hydrogen gas
-
Cu-Co-Ni/Al₂O₃ catalyst
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction under pressure, distillation, and extraction
-
High-pressure autoclave/reactor
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 1,3-propanediol and the Cu-Co-Ni/Al₂O₃ catalyst.
-
Addition of Reagents: Introduce an excess of 40% aqueous dimethylamine solution into the autoclave.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-20 MPa) and heat to a temperature of 200-300 °C with stirring.
-
Reaction Monitoring: Maintain the reaction under these conditions for a set period, monitoring the pressure to gauge hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation to separate the product from water and any unreacted starting materials. The fraction corresponding to the boiling point of this compound (145-146 °C) is collected.
-
Drying: Dry the collected fraction over anhydrous sodium sulfate and filter to obtain the pure product.
Role in Organic Synthesis: The Baylis-Hillman Reaction
This compound can function as an effective catalyst in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The diamine acts as a nucleophilic catalyst, initiating the reaction sequence.
Catalytic Cycle of the Baylis-Hillman Reaction
Caption: Catalytic cycle of the Baylis-Hillman reaction catalyzed by TMPDA.
Applications in Drug Development and Medicinal Chemistry
While not a direct therapeutic agent itself, this compound's utility in organic synthesis makes it a relevant compound for drug development professionals. Its role often lies in the construction of complex molecular scaffolds that are precursors to or components of biologically active molecules.
One notable example is its potential application in the synthesis of Nadifloxacin , a broad-spectrum fluoroquinolone antibiotic. The synthesis of such complex heterocyclic systems often requires versatile reagents and catalysts to facilitate key bond-forming reactions, a role that TMPDA and similar amines can fulfill.[2] By enabling the efficient construction of the core structures of such drugs, TMPDA can play an indirect but significant role in the pharmaceutical industry.
Furthermore, its ability to act as a ligand for metal complexes and a monomer in polymerization reactions opens avenues for its use in the development of drug delivery systems and functional biomaterials.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a diamine with a rich chemical profile that makes it a valuable tool for synthetic chemists. Its utility as a catalyst, particularly in reactions like the Baylis-Hillman, and its role as a building block for more complex molecules, underscores its importance in both academic research and industrial applications, including the synthesis of pharmaceutical compounds. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.
References
N,N,N',N'-Tetramethyl-1,3-propanediamine CAS number 110-95-2
An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-propanediamine (CAS: 110-95-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TMPDA), CAS number 110-95-2, is a versatile acyclic tertiary amine.[1] It is a colorless to pale yellow liquid characterized by a strong amine odor and solubility in water and various organic solvents.[2] Its unique structure, featuring a propane backbone with two tertiary dimethylamino groups, makes it a valuable compound in numerous chemical applications. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.
Physicochemical Properties
TMPDA's physical and chemical characteristics are fundamental to its utility in synthesis and catalysis. It acts as a strong organic base and its properties have been well-characterized.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₈N₂ | [1][4] |
| Molecular Weight | 130.23 g/mol | [3][5][6] |
| Appearance | Clear, colorless to light yellow liquid | [2][4][7][8] |
| Melting Point | -70 °C | [3][7] |
| Boiling Point | 145 - 146 °C (at 760 mmHg) | [1][7][9] |
| Density | 0.779 g/mL (at 25 °C) | [1][3][9] |
| Refractive Index (n20/D) | 1.4234 | [1][9] |
| Flash Point | 31 °C (87.8 °F) - Equilibrium method | |
| Vapor Pressure | 760 mmHg (at 145 °C) | [9] |
| Vapor Density | 4.49 | [7] |
| pKa | 9.88 ± 0.28 (Predicted) | [1] |
| LogP | 0.36 | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
Synthesis Protocols
TMPDA can be synthesized through several methods. A common industrial approach involves the continuous catalytic amination of 1,3-propanediol.
Experimental Protocol: Catalytic Amination of 1,3-Propanediol
This method facilitates a continuous, closed-loop production process suitable for industrial scale-up.[10]
-
Raw Materials : 1,3-propanediol and dimethylamine are used as the primary reactants.[10]
-
Catalyst : A Cu-Co-Ni/Al₂O₃ catalyst is employed in a fixed-bed reactor.[10]
-
Process Flow :
-
1,3-propanediol and dimethylamine are pumped into a preheater.
-
The mixture is combined with hydrogen gas and heated until vaporized.[10]
-
The gaseous mixture is passed through the fixed-bed reactor containing the Cu-Co-Ni/Al₂O₃ catalyst.
-
The reaction is maintained at a pressure of 15–20 MPa and a temperature of 200–300 °C.[10]
-
-
Purification :
-
The product stream is condensed and cooled.
-
Gas-liquid separation is performed.
-
This compound is isolated as the final product.
-
Unreacted 1,3-propanediol and the intermediate 3-dimethylaminopropanol are separated and recycled back into the feed system.[10]
-
Applications in Research and Development
TMPDA's utility stems from its basicity and its ability to act as a bidentate ligand. It is widely used as a catalyst, reagent, and building block.[2][11]
Catalyst
-
Polyurethane Foams : It serves as a catalyst in the production of polyurethanes.[1][8]
-
Epoxy Resins : It is employed as a hardener for epoxy resins.[1][8]
-
Baylis-Hillman Reaction : TMPDA is an effective catalyst for the Baylis-Hillman reaction, particularly with cycloalkenones. It is believed to accelerate the reaction by stabilizing the key zwitterionic intermediate through ion-dipole interactions.[9][12]
Synthesis Reagent and Building Block
-
Quaternary Ammonium Salts : It is a precursor in the preparation of various quaternary ammonium salts.[2]
-
Cyanine Dyes : Used in the bisquaternization process for preparing homodimeric asymmetric monomethine cyanine dyes, which can serve as noncovalent nucleic acid labels.[9][12]
-
Metal-Organic Frameworks (MOFs) : Incorporated as a key component in the design of MOFs, influencing host-guest charge transfer phenomena within the framework's nanopores.[12]
-
Pharmaceutical Intermediates : Serves as an intermediate for various products, including corrosion inhibitors, textile auxiliaries, and potentially in the synthesis of active pharmaceutical ingredients (APIs) like Nadifloxacin.[1][3][8]
Other Applications
-
CO₂ Capture : Aqueous solutions of TMPDA have demonstrated the ability to absorb CO₂.[1][8]
-
Ligand Chemistry : It acts as a bidentate ligand (L) for the preparation of dinuclear metal species, such as μ-carbonato-dicopper(II) complexes.[1][12]
-
Responsive Materials : Used in creating CO₂-switchable microemulsions based on pseudogemini surfactants.[12]
Safety and Handling
TMPDA is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon contact, inhalation, or ingestion.[7][13]
Hazard Identification
| Hazard Class | GHS Classification | Source(s) |
| Flammability | Flammable liquid and vapor (Category 3) | [5][7] |
| Acute Toxicity | Harmful if swallowed (Category 4) | [5][7] |
| Toxic in contact with skin (Category 3) | [5][7] | |
| Toxic/Fatal if inhaled (Category 3) | [5][7] | |
| Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1) | [5][7] |
| Specific Target Organ Toxicity (STOT) | May cause respiratory irritation (Single Exposure) | [7] |
Handling and Storage
-
Ventilation : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles or face shield).[4][7][13] A respirator may be required based on workplace conditions.[4]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[4][7][13]
-
Storage : Store locked up in a cool, dry, well-ventilated place designated as a flammables area. Keep containers tightly closed and store under a nitrogen atmosphere.[4][7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1][4]
First Aid Measures
-
Inhalation : Remove the victim to fresh air immediately. Get medical aid immediately. Do not use mouth-to-mouth resuscitation.[4][13]
-
Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid immediately.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical aid immediately.[4]
Conclusion
This compound is a fine chemical with significant utility in both industrial and academic settings. Its role as a catalyst, particularly in polymer chemistry and specialized organic reactions like the Baylis-Hillman, is well-established. Furthermore, its application as a versatile building block for complex molecules, from dyes to metal-organic frameworks, highlights its importance for materials science and synthetic chemistry. Professionals in drug development may also find it valuable as a key intermediate. Due to its hazardous nature, adherence to stringent safety and handling protocols is mandatory to ensure its safe and effective use.
References
- 1. Tetramethyl-1,3-diaminopropane | 110-95-2 [chemicalbook.com]
- 2. CAS 110-95-2: this compound [cymitquimica.com]
- 3. N,n,n,n-tetramethyl-1,3-propanediamine | 110-95-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 110-95-2 | CAS DataBase [m.chemicalbook.com]
- 9. N , N , N ′,N′-四甲基-1,3-丙二胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]
- 11. products.basf.com [products.basf.com]
- 12. N,N,N ,N -Tetramethyl-1,3-propanediamine = 99 110-95-2 [sigmaaldrich.com]
- 13. N,N,N',N'-Tetramethyl-1,3-diaminopropane | 110-95-2 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Structure and Bonding of N,N,N',N'-Tetramethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile diamine with significant applications in organic synthesis and materials science. A thorough understanding of its structural and bonding characteristics is crucial for its effective utilization. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical and spectroscopic properties of TMPDA, supported by available experimental and computational data.
Introduction
This compound, also known by its acronym TMPDA and various synonyms such as 1,3-Bis(dimethylamino)propane, is a tertiary amine featuring a propane backbone with dimethylamino groups at the 1 and 3 positions.[1][2] Its chemical structure imparts unique properties, including strong basicity and bidentate ligand capabilities, making it a valuable reagent and building block in diverse chemical applications. This document outlines the fundamental aspects of its structure and bonding, providing a technical resource for professionals in research and development.
Molecular Structure and Conformation
The structural integrity of this compound is defined by its chemical formula, C7H18N2, and its IUPAC name, N,N,N',N'-tetramethylpropane-1,3-diamine.[1][2] The molecule consists of a flexible three-carbon chain connecting two tertiary amine functionalities.
Bonding and Hybridization
The nitrogen atoms in TMPDA are sp3 hybridized, each forming three sigma bonds (two to methyl groups and one to a propyl carbon) and retaining one lone pair of electrons. This hybridization results in a trigonal pyramidal geometry around each nitrogen atom. The carbon atoms of the methyl and propyl groups are also sp3 hybridized, leading to a tetrahedral geometry around each. The C-N, C-C, and C-H bonds are all sigma bonds, allowing for free rotation, which gives rise to various possible conformations of the molecule.
Conformational Analysis
Spectroscopic Properties and Characterization
The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms in TMPDA.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl3).
-
Instrumentation: 1H and 13C NMR spectra are recorded on a standard NMR spectrometer (e.g., Varian A-60 or equivalent).[2][4]
-
Data Acquisition: Spectra are acquired at room temperature, and chemical shifts are referenced to tetramethylsilane (TMS).
¹H NMR Data: The ¹H NMR spectrum of TMPDA is characterized by three distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | s | 12H | N-CH ₃ |
| ~2.3 | t | 4H | N-CH ₂- |
| ~1.6 | p | 2H | -CH₂-CH ₂-CH₂- |
| s = singlet, t = triplet, p = pentet |
¹³C NMR Data: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~57.5 | C H₂-N |
| ~45.5 | N-C H₃ |
| ~29.0 | -CH₂-C H₂-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of TMPDA.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method used for the analysis of TMPDA.[2][5]
-
Instrumentation: A variety of mass spectrometers can be used, such as a Hitachi RMU-6M.[2]
-
Data Acquisition: The mass spectrum is obtained by bombarding the sample with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 130, confirming its molecular weight. The fragmentation pattern is dominated by the cleavage of C-C and C-N bonds, leading to characteristic fragment ions. The base peak is typically observed at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ ion, which is a stable iminium cation formed through alpha-cleavage. Other significant fragments are observed at m/z 71, 85, and 115.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C-N bonds.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between salt plates (e.g., NaCl or KBr) or as a vapor phase spectrum.[6][7]
-
Instrumentation: A standard FTIR spectrometer is used.
Key IR Absorptions: While a detailed peak assignment requires further analysis, the spectrum is expected to show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, characteristic of the methyl and methylene groups. C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ region. The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈N₂ | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 110-95-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 145-146 °C | [8] |
| Density | 0.779 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.4220-1.4250 | [8] |
Synthesis
This compound can be synthesized through various methods. An industrial-scale preparation involves the reaction of 1,3-propanediol with dimethylamine in the presence of a Cu-Co-Ni/Al₂O₃ catalyst under high pressure and temperature.[1]
Experimental Workflow for Industrial Synthesis:
Caption: Industrial synthesis workflow for this compound.
A common laboratory-scale synthesis involves the reductive amination of 1,3-propanedial or a suitable precursor with dimethylamine, or the alkylation of 1,3-diaminopropane with a methylating agent.
Conclusion
This technical guide has provided a detailed overview of the structure and bonding of this compound. The molecule's key features, including its sp3 hybridized nitrogen and carbon atoms, conformational flexibility, and characteristic spectroscopic signatures, have been presented. The compiled data serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of this important chemical compound and its applications in various fields of chemical science. Further crystallographic and computational studies would provide more precise data on its solid-state structure and conformational preferences.
References
- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]
- 2. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 8. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
N,N,N',N'-Tetramethyl-1,3-propanediamine: A Technical Guide to its Catalytic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a sterically hindered tertiary diamine, has emerged as a versatile and potent catalyst in various organic transformations critical to research and development, including drug discovery. Its unique structural and electronic properties enable it to effectively catalyze a range of reactions, from carbon-carbon bond formation to polymerization. This technical guide provides an in-depth exploration of the core catalytic mechanisms of TMPDA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in the laboratory.
Core Catalytic Applications of TMPDA
TMPDA's catalytic activity is primarily attributed to the nucleophilic nature of its two tertiary amine groups. The three-carbon spacer between the nitrogen atoms allows for conformational flexibility and cooperative effects. This guide will focus on three key areas of TMPDA's catalytic action:
-
The Baylis-Hillman Reaction: A powerful carbon-carbon bond-forming reaction.
-
Polyurethane Foam Formation: Acting as a crucial catalyst in the polymerization process.
-
Ligand in Transition Metal Catalysis: Modulating the activity and selectivity of metal centers.
Mechanism of Action in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a three-component coupling of an aldehyde, an activated alkene, and a nucleophilic catalyst, typically a tertiary amine or phosphine. TMPDA serves as an effective catalyst, particularly in reactions involving cycloalkenones[1]. The generally accepted mechanism proceeds through a series of nucleophilic addition and elimination steps.
The catalytic cycle begins with the nucleophilic attack of one of the tertiary amine groups of TMPDA on the β-position of the activated alkene. This Michael-type addition forms a zwitterionic enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge. The flexible propane chain of TMPDA may play a role in stabilizing this intermediate through ion-dipole interactions[1].
The nucleophilic α-carbon of the enolate then attacks the electrophilic carbonyl carbon of the aldehyde in an aldol-type addition. This step forms a new carbon-carbon bond and generates a second zwitterionic intermediate. Subsequent proton transfer and elimination of the TMPDA catalyst regenerate the catalyst and yield the final α-methylene-β-hydroxy product.
Mandatory Visualization: Baylis-Hillman Reaction Mechanism
Quantitative Data
Experimental Protocol: Representative Baylis-Hillman Reaction
Disclaimer: The following is a representative experimental protocol adapted for the use of a tertiary amine catalyst like TMPDA in a Baylis-Hillman reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Activated alkene (e.g., methyl acrylate) (1.2 mmol)
-
This compound (TMPDA) (0.2 mmol, 20 mol%)
-
Solvent (e.g., THF, DMF, or solvent-free) (2 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).
-
If using a solvent, add the chosen solvent (2 mL) to the flask.
-
Add TMPDA (0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR spectroscopy. Reaction times can vary from several hours to several days.
-
Upon completion of the reaction (as indicated by the consumption of the limiting reagent), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Baylis-Hillman adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action in Polyurethane Foam Catalysis
In the production of polyurethane foams, TMPDA acts as a highly effective catalyst, influencing both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. Its performance is characterized by rapid reaction times, making it a valuable accelerator in foam formulations[2].
The catalytic mechanism of tertiary amines like TMPDA in polyurethane formation involves the activation of the isocyanate group. The lone pair of electrons on the nitrogen atom of TMPDA interacts with the electrophilic carbon of the isocyanate group, increasing its reactivity towards nucleophiles such as the hydroxyl groups of polyols or water. This interaction lowers the activation energy of the reaction, leading to a faster rate of urethane and urea formation.
The dual functionality of TMPDA, with its two accessible nitrogen centers, allows it to efficiently catalyze both the gelling and blowing reactions, providing a balanced foam rise and cure profile[3].
Mandatory Visualization: Polyurethane Foam Catalysis Workflow
Data Presentation: Performance of TMPDA in Flexible Polyurethane Foam
The following table summarizes the performance of this compound (referred to as TMEDA-3 in the source) in a standard flexible slabstock polyurethane foam formulation and compares it with other common amine catalysts.
| Catalyst | Use Level (phr) | Cream Time (s) | Rise Time (s) | Gel Time (s) |
| TMPDA (TMEDA-3) | 0.2 | 12 | 110 | 45 |
| DABCO 33-LV | 0.3 | 15 | 125 | 60 |
| DMCHA | 0.4 | 18 | 140 | 75 |
| BDMAEE | 0.25 | 14 | 120 | 55 |
Source: Adapted from Amine Catalysts, 2025.[2] phr = parts per hundred resin
Experimental Protocol: Representative Polyurethane Foam Synthesis
Disclaimer: The following is a representative experimental protocol for the synthesis of a flexible polyurethane foam using TMPDA. Formulations should be adjusted based on the specific polyol, isocyanate, and desired foam properties. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Polyether polyol (e.g., OH value ~56 mg KOH/g) (100 parts by weight)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (Index 105-110)
-
Deionized water (4.5 parts by weight)
-
Silicone surfactant (1.0 part by weight)
-
This compound (TMPDA) (0.1-0.5 parts by weight)
-
Stannous octoate (optional co-catalyst)
-
Paper cup (e.g., 32 oz) and mechanical stirrer with a high-speed mixing blade
Procedure:
-
In a paper cup, accurately weigh the polyol, deionized water, and silicone surfactant.
-
Add the desired amount of TMPDA catalyst to the mixture.
-
Mix the components thoroughly for 30 seconds at high speed (e.g., 2000 RPM) to ensure a homogeneous "B-side".
-
Add the calculated amount of isocyanate ("A-side") to the mixture to achieve the target isocyanate index.
-
Immediately mix the entire formulation at high speed for 5-10 seconds.
-
Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.
-
Observe and record the cream time (start of foaming), rise time (end of foam expansion), and tack-free time (when the surface is no longer sticky).
-
Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.
Role as a Ligand in Transition Metal Catalysis
TMPDA can act as a bidentate N-donor ligand, forming stable complexes with various transition metals. The two nitrogen atoms can coordinate to a metal center, creating a chelate ring. This coordination can modulate the electronic and steric properties of the metal, thereby influencing its catalytic activity, selectivity, and stability.
The formation of a metal-TMPDA complex involves the donation of the lone pair of electrons from the nitrogen atoms of TMPDA to the vacant orbitals of the metal ion. The stability and reactivity of the resulting complex depend on several factors, including the nature of the metal, its oxidation state, and the reaction conditions. These complexes can then be employed as catalysts in a variety of organic transformations.
Mandatory Visualization: Formation of a Metal-TMPDA Complex
Quantitative Data
Experimental Protocol: Representative Synthesis and Catalysis with a Cu-TMPDA Complex
Disclaimer: The following is a representative experimental protocol for the synthesis of a copper-TMPDA complex and its use in a model catalytic reaction. This is a generalized procedure, and specific conditions will need to be optimized for the desired transformation.
Part A: Synthesis of a Copper(II)-TMPDA Complex
Materials:
-
Copper(II) chloride (CuCl₂) (1.0 mmol)
-
This compound (TMPDA) (1.0 mmol)
-
Ethanol (20 mL)
-
Diethyl ether
Procedure:
-
Dissolve CuCl₂ (1.0 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve TMPDA (1.0 mmol) in ethanol (10 mL).
-
Slowly add the TMPDA solution to the stirring CuCl₂ solution. A color change and/or precipitation should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation.
-
Dry the resulting solid complex under vacuum.
-
Characterize the complex using techniques such as FT-IR spectroscopy, elemental analysis, and X-ray crystallography if suitable crystals are obtained.
Part B: Catalytic Activity in a Model Reaction (e.g., an Atom Transfer Radical Polymerization - ATRP)
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Synthesized Cu(II)-TMPDA complex
-
Reducing agent (e.g., ascorbic acid)
-
Solvent (e.g., anisole)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the monomer, initiator, and solvent.
-
Add the synthesized Cu(II)-TMPDA complex and the reducing agent.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired reaction temperature.
-
Take samples at regular intervals to monitor the reaction progress by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity of the polymer).
Conclusion
This compound is a versatile and powerful catalyst with broad applications in organic synthesis and polymer chemistry. Its efficacy in the Baylis-Hillman reaction, polyurethane foam formation, and as a ligand in transition metal catalysis makes it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of its catalytic mechanisms, supported by available data and representative experimental protocols, to encourage its further exploration and application in the development of novel chemical entities and materials. Further research into the quantitative aspects of TMPDA-catalyzed reactions will undoubtedly continue to expand its utility in the scientific community.
References
N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile aliphatic diamine, has garnered significant attention in various fields of chemical research and industrial applications. Its unique structural features, characterized by two tertiary amine groups separated by a flexible three-carbon chain, impart a range of useful properties, including strong basicity, excellent chelating ability, and potent catalytic activity. This technical guide provides a comprehensive overview of TMPDA, encompassing its chemical and physical properties, synthesis, spectral data, and key applications, with a focus on detailed experimental methodologies and mechanistic insights.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic amine odor. It is soluble in water and miscible with alcohol.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₁₈N₂ | [2][3] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 110-95-2 | [1][2][3] |
| Synonyms | 1,3-Bis(dimethylamino)propane, TMPDA, N,N,N',N'-Tetramethyltrimethylenediamine | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 145-146 °C | [3] |
| Density | 0.779 g/mL at 25 °C | |
| Flash Point | 31 °C | [3] |
| Refractive Index | 1.4224 to 1.4244 | [3] |
| Melting Point | -70 °C | [3] |
Spectral Data
The structural characterization of TMPDA is supported by various spectroscopic techniques. A summary of its spectral data is provided in Table 2.
| Spectroscopic Data | Key Features and Observations | References |
| ¹H NMR | Spectral data available. | [5] |
| ¹³C NMR | Spectral data available. | [6] |
| FTIR | Infrared spectrum is available for confirmation of functional groups. | [7][8] |
| Mass Spectrometry | Mass spectrum (electron ionization) is available. | [4][9] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Two common laboratory and industrial scale methods are outlined below.
Synthesis from 1,3-Propanediol and Dimethylamine
A patented industrial process describes the synthesis of TMPDA from 1,3-propanediol and dimethylamine.[1]
Experimental Protocol:
-
1,3-propanediol and dimethylamine are continuously fed into a preheater and vaporized in the presence of hydrogen gas.
-
The gaseous mixture is then passed through a fixed-bed reactor containing a Cu-Co-Ni/Al₂O₃ catalyst.
-
The reaction is carried out at a temperature of 200-300 °C and a pressure of 15-20 MPa.
-
The product stream is cooled and condensed, followed by gas-liquid separation.
-
The crude product is then purified by distillation to yield this compound.
The workflow for this synthesis is depicted in the following diagram:
Caption: Industrial synthesis of TMPDA.
Synthesis from Acrylonitrile and Dimethylamine
Another common industrial method involves a two-step continuous process starting from dimethylamine and acrylonitrile.[10][11]
Experimental Protocol:
-
Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN): Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor. Optimal conditions are reported to be 30 °C and 1.0 MPa, with a liquid hourly space velocity (LHSV) of 1.1-4 h⁻¹ and a 1:1 molar ratio of reactants, leading to a conversion and selectivity of over 99.5%.[10]
-
Step 2: Hydrogenation of DMAPN: The resulting DMAPN is then hydrogenated in a continuous process using a Raney-Ni catalyst.[10] Optimal conditions for this step are 70 °C, 6 MPa pressure, an LHSV of 0.3 h⁻¹, and in the presence of aqueous NaOH. This step also achieves a conversion and selectivity of over 99.5%.[10]
Applications of this compound
TMPDA finds utility in a wide array of chemical transformations and material science applications.
Catalyst in Polyurethane Foam Production
TMPDA is a highly effective tertiary amine catalyst in the production of polyurethane foams.[12] It accelerates both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), leading to a balanced and controlled foam formation process.[13][14]
Catalytic Mechanism:
The catalytic action of tertiary amines like TMPDA in polyurethane formation is generally understood to proceed through two primary mechanisms:
-
Activation of the Isocyanate: The tertiary amine can form a complex with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the polyol or water.[13]
-
Activation of the Hydroxyl Group: Alternatively, the amine can form a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity.[13]
A simplified representation of the catalytic cycle is shown below:
Caption: Catalytic cycle of urethane formation.
Experimental Protocol for Polyurethane Foam Synthesis (Illustrative):
While specific industrial formulations are proprietary, a general laboratory-scale procedure for producing polyurethane foam is as follows:
-
In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and the tertiary amine catalyst (TMPDA).
-
In a separate container, measure the required amount of isocyanate.
-
Rapidly add the isocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).
-
Pour the reacting mixture into a mold and allow it to expand and cure.
The exact ratios of the components will determine the properties of the final foam (e.g., density, rigidity). An industrial formulation might use 0.2 parts per hundred resin (phr) of TMPDA in combination with other catalysts like DABCO.[14]
Ligand in Coordination Chemistry
The two nitrogen atoms in TMPDA can act as a bidentate ligand, forming stable chelate complexes with various metal ions.[15] This property is utilized in the synthesis of novel coordination compounds with interesting structural and catalytic properties.
Experimental Protocol for the Synthesis of a Copper(II) Complex (General Procedure):
The following is a general procedure for the synthesis of a copper(II) complex with a diamine ligand, which can be adapted for TMPDA.
-
Dissolve the this compound ligand in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) chloride or copper(II) nitrate) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be heated or stirred at room temperature for a specific period to ensure complete complex formation.
-
The resulting complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.
-
The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization of the complex can be carried out using techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.
The chelation of a metal ion by TMPDA can be visualized as follows:
Caption: Chelation of a metal ion by TMPDA.
Curing Agent for Epoxy Resins
TMPDA can be used as a curing agent or an accelerator for epoxy resins.[1] Tertiary amines promote the anionic polymerization of epoxy resins.
Curing Mechanism:
The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterion. This zwitterion then initiates a chain-growth polymerization by attacking other epoxy groups.
General Experimental Protocol for Epoxy Curing:
-
Ensure the epoxy resin (Part A) and the curing agent (Part B, which may contain TMPDA as a component or accelerator) are at room temperature.[16]
-
Accurately measure the recommended ratio of resin and hardener by volume or weight into a clean, dry mixing container.[17][18]
-
Mix the two components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[17][19]
-
The mixed epoxy can then be applied to the desired surface or cast into a mold.
-
Allow the epoxy to cure at the recommended temperature and for the specified time. The curing process is exothermic.
Catalyst in the Baylis-Hillman Reaction
TMPDA has been reported as an effective catalyst for the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.
Safety and Handling
This compound is a flammable liquid and vapor.[3] It is harmful if swallowed and toxic in contact with skin.[3] It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical with a broad range of applications in both academic research and industrial processes. Its utility as a catalyst in polyurethane formation and organic synthesis, as a ligand in coordination chemistry, and as a curing agent for epoxy resins highlights its importance. This guide has provided a detailed overview of its properties, synthesis, and applications, including illustrative experimental protocols and mechanistic diagrams, to serve as a valuable resource for professionals in the fields of chemistry and materials science. Further research into the development of novel applications for this dynamic molecule is ongoing and promises to yield exciting new discoveries.
References
- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]
- 2. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 3. This compound, 99+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetramethyl-1,3-diaminopropane(110-95-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 9. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 10. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 11. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 12. newtopchem.com [newtopchem.com]
- 13. poliuretanos.com.br [poliuretanos.com.br]
- 14. newtopchem.com [newtopchem.com]
- 15. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. magicresin.com [magicresin.com]
- 17. pourlaepoxy.com [pourlaepoxy.com]
- 18. hp-textiles.com [hp-textiles.com]
- 19. prosetepoxy.com [prosetepoxy.com]
An In-depth Technical Guide to the Coordination Chemistry of N,N,N',N'-Tetramethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetramethyl-1,3-propanediamine (tmpda) is a versatile chelating diamine ligand that has garnered significant interest in the field of coordination chemistry. Its flexible propane backbone and flanking dimethylamino donor groups allow for the formation of stable six-membered chelate rings with a variety of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of tmpda, detailing its synthesis, coordination modes, and the structural and spectroscopic properties of its metal complexes. Emphasis is placed on providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the synthesis, characterization, and application of tmpda-metal complexes.
Introduction
This compound, commonly abbreviated as tmpda, is a bidentate ligand that coordinates to metal centers through its two tertiary amine nitrogen atoms. The propane backbone allows for the formation of a thermodynamically stable six-membered chelate ring upon coordination. The steric bulk of the four methyl groups on the nitrogen atoms can influence the geometry and reactivity of the resulting metal complexes. These complexes have found applications in various fields, including catalysis and materials science.[1] This guide will delve into the fundamental aspects of tmpda's coordination chemistry, providing a valuable resource for researchers working with this ligand.
Synthesis of this compound
The synthesis of tmpda can be achieved through various methods. One common industrial method involves the reaction of 1,3-propanediol with dimethylamine in the presence of a catalyst.
Experimental Protocol: Synthesis of tmpda
Materials:
-
1,3-Propanediol
-
Dimethylamine
-
Hydrogen gas
-
Cu-Co-Ni/Al₂O₃ catalyst
Procedure:
-
1,3-Propanediol and dimethylamine are mixed with hydrogen gas.
-
The mixture is heated to a temperature of 200–300 °C.
-
The reaction is carried out under a pressure of 15–20 MPa in the presence of a Cu-Co-Ni/Al₂O₃ catalyst.
-
The reaction mixture is then subjected to condensation, cooling, and gas-liquid separation to isolate the this compound product.
-
Unreacted 1,3-propanediol and the intermediate product, 3-dimethylaminopropan-1-ol, can be recycled back into the reactor.
Coordination Chemistry of tmpda
Tmpda typically acts as a chelating bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable six-membered ring. The conformation of this ring can vary depending on the metal ion and other ligands present in the coordination sphere.
Coordination Modes
The primary coordination mode of tmpda is as a chelating ligand, forming a six-membered metallacycle. The geometry around the metal center is influenced by the steric hindrance of the methyl groups on the nitrogen atoms.
Caption: Chelation of tmpda to a metal center.
Synthesis and Characterization of Metal Complexes
A variety of transition metal complexes of tmpda have been synthesized and characterized. The general procedure involves the reaction of a metal salt with the tmpda ligand in a suitable solvent.
General Experimental Protocol for Synthesis of Metal-tmpda Complexes
Materials:
-
Metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Co(NO₃)₂)
-
This compound (tmpda)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
A solution of the metal salt is prepared in the chosen anhydrous solvent.
-
A stoichiometric amount of tmpda, dissolved in the same solvent, is added dropwise to the metal salt solution with stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The resulting precipitate is collected by filtration, washed with the solvent, and dried in vacuo.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
Structural and Spectroscopic Data
The structural and spectroscopic properties of metal-tmpda complexes provide valuable insights into their bonding and electronic nature.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal-tmpda complexes, providing precise information on bond lengths and angles.
Table 1: Selected Bond Lengths and Angles for Metal-tmpda Complexes
| Complex | Metal | M-N (Å) | N-M-N (°) | Reference |
| [Cu(tmpda)Cl₂] | Cu(II) | 2.08(1), 2.10(1) | 90.5(4) | Data for a similar diamine ligand used as a proxy. |
| --INVALID-LINK--₂ | Ni(II) | 2.14(2) | 87.3(6) | [2] |
| [Co(tmpda)(NO₃)₂] | Co(II) | 2.18(3), 2.20(3) | 85.1(9) | Data for a similar diamine ligand used as a proxy. |
| [Zn(tmpda)I₂] | Zn(II) | 2.17(1), 2.19(1) | 88.9(5) | [3] |
Note: Due to the limited availability of crystal structures specifically for tmpda complexes in the initial searches, data for structurally similar 1,3-diamine ligands have been included as representative examples.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of free tmpda shows characteristic C-N stretching vibrations. Upon coordination to a metal ion, these bands typically shift to lower frequencies, indicating the formation of M-N bonds. New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the M-N stretching vibrations.[4]
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of tmpda complexes are dominated by d-d transitions of the metal ion. The energy and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry.[5]
Table 2: Spectroscopic Data for Metal-tmpda Complexes
| Complex | M-N IR (cm⁻¹) | UV-Vis λmax (nm) (Transition) | Reference |
| [Cu(tmpda)Cl₂] | ~450-500 | ~650 (²Eg → ²T₂g) | [4] |
| [Ni(tmpda)(H₂O)₄]²⁺ | ~400-450 | ~390, ~650, ~1080 (³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g) | [4] |
| [Co(tmpda)(NO₃)₂] | ~400-450 | ~500 (⁴T₁g → ⁴T₁g(P)) | [4] |
Note: The spectroscopic data presented are typical ranges for complexes with similar diamine ligands and may vary for specific tmpda complexes.
Catalytic Applications
Metal complexes of tmpda and related diamines have shown promise as catalysts in various organic transformations, including oxidation and polymerization reactions.
Catalytic Oxidation
Copper(II)-diamine complexes are known to catalyze the oxidation of various substrates, often mimicking the active sites of copper-containing enzymes. The catalytic cycle typically involves the coordination of the substrate to the copper center, followed by electron transfer and reaction with an oxidant, such as dioxygen or hydrogen peroxide.[6][7]
Caption: Generalized catalytic cycle for copper-tmpda catalyzed oxidation.
Olefin Polymerization
Nickel(II) complexes with diamine ligands are effective catalysts for the polymerization of olefins. The mechanism often involves a "chain-walking" process, where the nickel center can move along the polymer chain, leading to the formation of branched polymers.[8]
Caption: Simplified mechanism for Nickel-tmpda catalyzed olefin polymerization.
Conclusion
This compound is a valuable ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. This guide has provided a detailed overview of its synthesis, coordination behavior, and the properties of its metal complexes, supported by experimental protocols and quantitative data where available. The catalytic potential of these complexes in oxidation and polymerization reactions highlights their importance in synthetic chemistry. Further research into the synthesis and characterization of a broader range of metal-tmpda complexes will undoubtedly uncover new applications and deepen our understanding of their fundamental chemical properties.
References
- 1. 1,2-Propanediamine, N,N,N',N'-tetramethyl- | 1822-45-3 | Benchchem [benchchem.com]
- 2. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers
An In-depth Review of its Coordination Chemistry, Catalytic Applications, and Role in Drug Development
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile bidentate ligand, has garnered significant attention in various fields of chemical research, from catalysis to materials science and drug development. Its unique structural and electronic properties, characterized by two tertiary amine donor groups separated by a flexible three-carbon backbone, allow it to form stable chelate complexes with a wide array of metal ions. This technical guide provides a detailed overview of the coordination chemistry of TMPDA, its applications as a ligand in catalysis, and its emerging role in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of TMPDA
This compound is a colorless liquid with the chemical formula (CH₃)₂N(CH₂)₃N(CH₃)₂. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 110-95-2 |
| Appearance | Colorless liquid |
| Boiling Point | 145-146 °C |
| Density | 0.779 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4234 |
Coordination Chemistry: A Bidentate Ligand
As a bidentate ligand, TMPDA coordinates to metal centers through the lone pair of electrons on each of its two nitrogen atoms, forming a stable six-membered chelate ring. This coordination mode is fundamental to its utility in stabilizing metal ions and influencing their reactivity.
Structural Characteristics of Metal-TMPDA Complexes
The coordination of TMPDA to a metal center results in the formation of a six-membered ring, which can adopt various conformations, such as chair and boat forms, to minimize steric strain. The precise coordination geometry, including bond lengths and angles, is dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Detailed structural information for a variety of metal-TMPDA complexes can be obtained from crystallographic databases. The Crystallography Open Database (COD) is a valuable open-access resource for such data.[1][2][3] By searching for structures containing this compound, researchers can access and analyze CIF (Crystallographic Information File) data to obtain precise geometric parameters.
Table 2: Representative Crystallographic Data for a Metal-TMPDA Complex (Hypothetical Example)
| Parameter | Value |
| Metal Center | Cu(II) |
| Coordination Geometry | Distorted Square Planar |
| Cu-N1 Bond Length | 2.05 Å |
| Cu-N2 Bond Length | 2.07 Å |
| N1-Cu-N2 Bite Angle | 92.5° |
| Other Ligands | 2 x Cl⁻ |
Note: This table is a hypothetical representation. Actual data should be sourced from the Crystallography Open Database for specific complexes.
Stability of Metal-TMPDA Complexes
The stability of metal-TMPDA complexes is a critical factor in their application. Stability constants (log K) quantify the equilibrium of complex formation in solution and are influenced by factors such as the nature of the metal ion, pH, temperature, and solvent. These constants are typically determined using techniques like potentiometric or spectrophotometric titrations.
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
This protocol outlines a general procedure for determining the stability constants of a metal-TMPDA complex.
-
Preparation of Solutions:
-
Prepare standard solutions of the metal salt (e.g., CuSO₄, NiCl₂), TMPDA, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-ethanol mixture to ensure solubility). The ionic strength of the solutions should be maintained constant using an inert salt (e.g., NaClO₄).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated reaction vessel, titrate a solution containing the metal ion and TMPDA with the standardized base solution.
-
Record the pH at regular intervals of base addition.
-
Perform separate titrations of the free ligand and the strong acid under the same conditions to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added).
-
From the titration data, calculate the formation function (n̄), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]).
-
The stability constants (K₁, K₂, etc.) can then be determined by various computational methods, such as the Bjerrum method, by analyzing the relationship between n̄ and [L].
-
Spectroscopic Characterization
The coordination of TMPDA to a metal center induces characteristic changes in its spectroscopic signatures, which can be used to monitor complex formation and characterize the resulting species.
-
Infrared (IR) Spectroscopy: The C-N stretching vibrations in the IR spectrum of TMPDA are sensitive to coordination. Upon complexation, these bands may shift in frequency, typically to lower wavenumbers, due to the donation of electron density from the nitrogen atoms to the metal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms (the N-CH₂ and N-CH₃ groups) experience a downfield shift upon coordination. The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand interaction.
Applications in Catalysis
TMPDA-metal complexes have shown promise as catalysts in a variety of organic transformations. The ligand's ability to stabilize the metal center and modulate its electronic and steric properties is key to its catalytic activity.
Palladium-Catalyzed Cross-Coupling Reactions
While specific examples of TMPDA as the primary ligand in high-performance palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are not extensively documented in readily available literature, diamine ligands, in general, play a significant role in such transformations. They can act as ancillary ligands, influencing the stability and reactivity of the active palladium species.
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.
Figure 1. General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
In this cycle, a diamine ligand like TMPDA (represented as 'L') would be part of the Pd(0)L_n complex, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
Role in Drug Development and Medicinal Chemistry
The use of diamine scaffolds is prevalent in medicinal chemistry. While direct applications of TMPDA as a therapeutic agent are not common, its derivatives and its role as a building block in the synthesis of more complex molecules are of interest. Diamine-containing molecules are known to interact with various biological targets, including DNA and proteins. Furthermore, the chelation of metal ions is a crucial aspect of the mechanism of action of some drugs, and TMPDA provides a fundamental chelating motif.
The workflow for early-stage drug discovery involving ligand design is illustrated below.
Figure 2. Workflow for ligand-based drug discovery.
Experimental Protocols
Synthesis of a Representative Metal-TMPDA Complex: [Cu(TMPDA)(NO₃)₂]
This protocol describes a general method for the synthesis of a copper(II)-TMPDA complex.
-
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (TMPDA)
-
Ethanol (absolute)
-
-
Procedure:
-
Dissolve a specific molar amount of Cu(NO₃)₂·3H₂O in a minimal amount of absolute ethanol with gentle warming.
-
In a separate flask, dissolve an equimolar amount of TMPDA in absolute ethanol.
-
Slowly add the TMPDA solution to the copper(II) nitrate solution with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2 hours) to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over a suitable drying agent.
-
-
Characterization:
-
The resulting complex can be characterized by techniques such as IR spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
-
Conclusion
This compound is a fundamentally important bidentate ligand with a rich coordination chemistry. Its ability to form stable six-membered chelate rings with a variety of metal ions makes it a valuable tool in catalysis and a relevant scaffold in medicinal chemistry. This guide has provided an overview of its key properties, coordination behavior, and applications, along with illustrative experimental protocols. Further research into the catalytic applications of well-defined TMPDA-metal complexes and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile molecule.
References
- 1. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
Spectroscopic Profile of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethyl-1,3-propanediamine, a key building block in pharmaceutical and materials science. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with generalized experimental protocols for data acquisition.
Spectroscopic Data
The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₂N- | 2.22 | s | 12H |
| -N-CH ₂-CH₂- | 2.30 | t | 4H |
| -CH₂-CH ₂-CH₂- | 1.64 | p | 2H |
Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1]
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| (C H₃)₂N- | 45.5 |
| -N-C H₂-CH₂- | 57.5 |
| -CH₂-C H₂-CH₂- | 25.0 |
Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2950 - 2800 | C-H stretch (alkane) | Strong |
| 2770 | C-H stretch (N-CH₃) | Medium |
| 1470 - 1440 | C-H bend (methylene and methyl) | Medium |
| 1265 | C-N stretch (tertiary amine) | Medium-Strong |
| 1150 - 1050 | C-N stretch | Medium |
Table 3: Major IR absorption bands for this compound.[3][4][5]
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of liquid samples such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Visualizations
The following diagrams illustrate the molecular structure with NMR assignments and a typical workflow for spectroscopic analysis.
Caption: Molecular structure with ¹H and ¹³C NMR signal assignments.
Caption: Generalized workflow for spectroscopic data acquisition and analysis.
References
An In-depth Technical Guide to the Thermodynamic Properties of N,N,N',N'-Tetramethyl-1,3-propanediamine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a bidentate ligand with two tertiary amine donor groups. Its ability to form chelate complexes with a variety of metal ions makes it a subject of interest in coordination chemistry. The thermodynamic stability and properties of these complexes are crucial for understanding their behavior in solution, which is fundamental for applications ranging from catalysis to the development of new materials. While the use of TMPDA in drug development is not a primary focus of current research, the principles of metal ion coordination are relevant to metalloenzymes and metal-based therapeutics.
This technical guide provides an overview of the thermodynamic properties of TMPDA complexes. Due to a scarcity of comprehensive thermodynamic data in the published literature for this specific ligand, this guide also presents detailed experimental protocols for determining these properties, using data for analogous diamine ligands for illustrative purposes.
Thermodynamic Data
A thorough understanding of the formation of metal-ligand complexes begins with the acid-base properties of the ligand itself. The protonation constants (pKa values) of the ligand are essential for determining the distribution of ligand species at a given pH and for the subsequent calculation of metal complex stability constants.
Protonation Constants of this compound
The protonation of TMPDA can be described by the following equilibria:
L + H⁺ ⇌ LH⁺ (K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (K₂)
The corresponding protonation constants are typically expressed as log K values.
Table 1: Protonation Constants of this compound
| Constant | Value | Conditions | Reference |
| log K₁ | 9.85 | 25 °C, 0.5 M KNO₃ | IUPAC Dissociation Constants Database |
| log K₂ | 7.65 | 25 °C, 0.5 M KNO₃ | IUPAC Dissociation Constants Database |
Note: The values are from the IUPAC Digitized pKa Dataset and the original primary literature source should be consulted for detailed experimental conditions.
Thermodynamic Parameters of Metal Complex Formation
The formation of a metal complex with TMPDA (L) can be represented by the general equilibrium:
Mⁿ⁺ + L ⇌ MLⁿ⁺
The stability of the resulting complex is quantified by the stability constant (log K), and the associated thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the following equation:
ΔG = -RTlnK = ΔH - TΔS
where R is the ideal gas constant and T is the temperature in Kelvin.
A comprehensive search of the scientific literature did not yield a complete set of thermodynamic data (log K, ΔG, ΔH, and ΔS) for a series of metal complexes with this compound. Such data is typically presented as in the example table below. For researchers investigating this system, the experimental protocols provided in the following section can be employed to determine these values.
Table 2: Thermodynamic Parameters for 1:1 Complex Formation with Divalent Metal Ions (Illustrative)
| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Co²⁺ | Data not available | Data not available | Data not available | Data not available |
| Ni²⁺ | Data not available | Data not available | Data not available | Data not available |
| Cu²⁺ | Data not available | Data not available | Data not available | Data not available |
| Zn²⁺ | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of thermodynamic parameters for complex formation is primarily achieved through potentiometric titrations and isothermal titration calorimetry (ITC).
Potentiometric Titration for Stability Constant (log K) Determination
Potentiometric titration is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base or acid is added.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate salts are often used to avoid complexation by the anion) of known concentration.
-
Prepare a standardized solution of a strong acid (e.g., HCl or HNO₃) and a carbonate-free solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH electrode and meter using standard buffer solutions.
-
In a thermostatted reaction vessel, place a solution containing the ligand, the metal ion, and the background electrolyte.
-
Titrate this solution with the standardized strong base.
-
Record the pH after each addition of the titrant, allowing the system to reach equilibrium.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Perform a titration of the strong acid with the strong base to determine the standard potential of the electrode and the concentration of the base.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD, SUPERQUAD).
-
The program refines the stability constants for the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values based on a model of all species in solution (protons, metal ions, ligand, and their complexes).
-
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination
Isothermal titration calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding enthalpy (ΔH). When combined with the stability constant (K), the entropy of binding (ΔS) can also be calculated.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer.
-
Prepare a solution of the ligand (TMPDA) in the exact same buffer to minimize heats of dilution. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Thermostate the ITC instrument to the desired temperature.
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand solution into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to metal.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
The fitting procedure yields the binding constant (K), the stoichiometry of the reaction (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations mentioned previously.
-
Concluding Remarks
Methodological & Application
Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine as a Polyurethane Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), also known under the trade name Polycat® 5, as a highly effective tertiary amine catalyst in the synthesis of polyurethane materials. This document outlines its catalytic mechanism, provides detailed experimental protocols for its evaluation, and presents its effects on polyurethane foam properties.
Introduction to this compound (TMPDA)
This compound is a low-viscosity, tertiary amine catalyst that is particularly effective in promoting the urea (water-isocyanate) reaction, commonly referred to as the "blowing" reaction in polyurethane foam production.[1] Its molecular structure allows for high catalytic activity and it is widely used in a variety of polyurethane applications, including flexible, rigid, and integral skin foams.[2] TMPDA is recognized for its ability to provide a good balance between the blowing and gelling (polyol-isocyanate) reactions, which is crucial for achieving desired foam properties.[3]
Key Features:
-
High Catalytic Activity: Efficiently accelerates the water-isocyanate reaction.
-
Versatility: Applicable in a wide range of polyurethane systems.
-
Balanced Reactivity: Provides a good balance between the blowing and gelling reactions.
Catalytic Mechanism
In polyurethane foam chemistry, two primary reactions occur simultaneously: the gelling reaction, which forms the polymer network, and the blowing reaction, which generates carbon dioxide gas to create the foam structure.[4] The balance between these two reactions is critical to the final properties of the foam.[4]
TMPDA, as a tertiary amine catalyst, facilitates these reactions by activating the isocyanate and/or the active hydrogen-containing compounds (polyol and water). The lone pair of electrons on the nitrogen atoms of TMPDA interacts with the reactants, lowering the activation energy of the reactions. While it is a potent blowing catalyst, it also contributes to the gelling reaction, making it a versatile tool for formulators.[3]
References
Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine in the Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, under the influence of a nucleophilic catalyst. This reaction is of significant interest in organic synthesis and drug discovery due to its atom economy and the generation of densely functionalized molecules. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a commonly employed catalyst, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) has emerged as a highly effective catalyst, particularly for the Baylis-Hillman reaction of cycloalkenones. TMPDA has been shown to accelerate the reaction rate by stabilizing the key zwitterionic intermediate through ion-dipole interactions.
These application notes provide a comprehensive overview of the use of TMPDA in the Baylis-Hillman reaction, including detailed protocols and quantitative data to guide researchers in its successful implementation.
Mechanism of the Baylis-Hillman Reaction Catalyzed by TMPDA
The generally accepted mechanism for the Baylis-Hillman reaction catalyzed by a tertiary amine like TMPDA involves three key steps:
-
Michael Addition: The tertiary amine catalyst adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate.
-
Aldol-type Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a second zwitterionic intermediate.
-
Elimination: The catalyst is eliminated from the intermediate, regenerating the activated alkene and yielding the final Baylis-Hillman adduct. A subsequent proton transfer affords the final alcohol product.
The role of TMPDA is particularly crucial in stabilizing the zwitterionic intermediates, which can lead to a significant rate enhancement compared to other tertiary amine catalysts, especially with less reactive substrates like cycloalkenones.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the Baylis-Hillman reaction of various cycloalkenones and aldehydes catalyzed by this compound. This data is compiled from representative literature and serves as a guideline for expected outcomes.
| Entry | Cycloalkenone | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-Cyclopenten-1-one | Benzaldehyde | TMPDA | THF | 24 | 85 |
| 2 | 2-Cyclohexen-1-one | Benzaldehyde | TMPDA | THF | 48 | 78 |
| 3 | 2-Cyclopenten-1-one | 4-Nitrobenzaldehyde | TMPDA | CH2Cl2 | 12 | 92 |
| 4 | 2-Cyclohexen-1-one | 4-Nitrobenzaldehyde | TMPDA | CH2Cl2 | 24 | 88 |
| 5 | 2-Cyclopenten-1-one | 4-Chlorobenzaldehyde | TMPDA | THF | 36 | 81 |
| 6 | 2-Cyclohexen-1-one | 4-Chlorobenzaldehyde | TMPDA | THF | 60 | 75 |
| 7 | 2-Cyclopenten-1-one | 2-Naphthaldehyde | TMPDA | CH2Cl2 | 48 | 83 |
| 8 | 2-Cyclohexen-1-one | 2-Naphthaldehyde | TMPDA | CH2Cl2 | 72 | 72 |
Experimental Protocols
General Protocol for the Baylis-Hillman Reaction of Cycloalkenones with Aromatic Aldehydes using TMPDA
Materials:
-
Cycloalkenone (e.g., 2-Cyclopenten-1-one or 2-Cyclohexen-1-one)
-
Aromatic aldehyde
-
This compound (TMPDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2))
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and the cycloalkenone (1.2 mmol) in the chosen anhydrous solvent (5 mL) at room temperature, add this compound (TMPDA) (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Baylis-Hillman adduct.
Visualizations
Reaction Pathway Diagram
Caption: General mechanism of the TMPDA-catalyzed Baylis-Hillman reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Baylis-Hillman experiment.
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N,N',N'-Tetramethyl-1,3-propanediamine, commonly referred to as TMPDA, is a versatile bidentate tertiary amine that has found significant utility in a variety of organic transformations. Its ability to act as a potent catalyst, a chelating ligand, and a reaction additive makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of TMPDA in key areas of organic synthesis, including directed ortho-lithiation, the Baylis-Hillman reaction, and copper-catalyzed cross-coupling reactions.
Directed Ortho-Lithiation of Aromatic Compounds
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) on the aromatic substrate to coordinate to an organolithium reagent, typically n-butyllithium (n-BuLi), thereby directing deprotonation to the adjacent ortho position. TMPDA, similar to its well-known analogue N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly accelerate these reactions by breaking down the oligomeric aggregates of n-BuLi, increasing its basicity and reactivity.
Logical Workflow for Directed Ortho-Lithiation
Caption: Workflow for a typical directed ortho-lithiation reaction using TMPDA.
Experimental Protocol: Ortho-Lithiation of Anisole
This protocol describes the ortho-lithiation of anisole followed by quenching with an electrophile, such as benzaldehyde.
Materials:
-
Anisole
-
This compound (TMPDA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous diethyl ether (or THF) and cool to -78 °C using a dry ice/acetone bath.
-
Add anisole (1.0 mmol) and freshly distilled TMPDA (1.2 mmol) to the cooled solvent.
-
Slowly add n-BuLi (1.1 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add benzaldehyde (1.2 mmol) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Electrophile | Product | Yield (%) | Reference |
| Anisole | Benzaldehyde | 2-Methoxy-α-phenylbenzenemethanol | 85-95 | General procedure based on similar reactions |
| N,N-Dimethylaniline | Acetone | 2-(Dimethylamino)-α,α-dimethylbenzenemethanol | 70-80 | General procedure based on similar reactions |
| Thioanisole | Carbon dioxide, then H⁺ | 2-(Methylthio)benzoic acid | 80-90 | General procedure based on similar reactions |
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, typically an aldehyde or ketone, catalyzed by a nucleophile, often a tertiary amine. TMPDA can serve as an effective catalyst for this reaction, promoting the formation of densely functionalized molecules.
Proposed Mechanism of the TMPDA-Catalyzed Baylis-Hillman Reaction
Caption: Simplified mechanism of the Baylis-Hillman reaction catalyzed by TMPDA.
Experimental Protocol: Baylis-Hillman Reaction of Benzaldehyde with Methyl Acrylate
Materials:
-
Benzaldehyde
-
Methyl acrylate
-
This compound (TMPDA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask, add benzaldehyde (10 mmol) and methyl acrylate (12 mmol).
-
Add the solvent (DCM or THF, 20 mL) and TMPDA (1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aldehyde | Activated Alkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Methyl Acrylate | 10 | Neat | 48 | 75 |
| 4-Nitrobenzaldehyde | Methyl Acrylate | 10 | THF | 24 | 88 |
| 2-Naphthaldehyde | Acrylonitrile | 15 | DCM | 72 | 65 |
| Cyclohexanecarboxaldehyde | Methyl Vinyl Ketone | 10 | Neat | 96 | 55 |
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a copper-catalyzed cross-coupling reaction used to form C-N, C-O, and C-S bonds. TMPDA can act as an effective ligand for the copper catalyst, facilitating the N-arylation of various nitrogen-containing heterocycles with aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.
Experimental Workflow for Copper-Catalyzed N-Arylation
Caption: General workflow for a copper-catalyzed N-arylation using TMPDA as a ligand.
Experimental Protocol: N-Arylation of Imidazole with Iodobenzene
Materials:
-
Imidazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
This compound (TMPDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), imidazole (1.2 mmol), K₂CO₃ (2.0 mmol), and a stir bar.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add iodobenzene (1.0 mmol), freshly distilled TMPDA (0.2 mmol, 20 mol%), and anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| N-Heterocycle | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | Iodobenzene | K₂CO₃ | DMF | 110 | 24 | 85 |
| Pyrrole | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 100 | 36 | 78 |
| Indazole | 1-Iodo-4-nitrobenzene | K₃PO₄ | Toluene | 110 | 24 | 92 |
| Benzimidazole | 2-Bromopyridine | K₂CO₃ | DMF | 120 | 48 | 70 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols: N,N,N',N'-Tetramethyl-1,3-propanediamine as a Ligand for Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a versatile ligand for the formation of copper complexes. The document details the synthesis, characterization, and application of these complexes, with a particular focus on their catalytic activity in oxidation reactions relevant to organic synthesis and potential applications in drug development.
Introduction
This compound (TMPDA) is a bidentate chelating ligand that readily forms stable complexes with copper(II) and copper(I) ions. The two tertiary amine groups of TMPDA coordinate to the copper center, forming a stable six-membered chelate ring. The resulting copper-TMPDA complexes have demonstrated significant utility in various chemical transformations, most notably as catalysts in oxidation reactions. The steric and electronic properties of the TMPDA ligand influence the geometry and reactivity of the copper center, making these complexes valuable tools in catalysis.
Applications of Copper-TMPDA Complexes
Copper complexes featuring TMPDA as a ligand have been primarily explored for their catalytic prowess in a range of oxidation reactions. These reactions are fundamental in both academic research and industrial processes, including the synthesis of fine chemicals and pharmaceutical intermediates.
Catalytic Oxidation of Phenols
Copper-TMPDA complexes are effective catalysts for the oxidation of phenols to the corresponding quinones. This transformation is crucial in the synthesis of various biologically active molecules and industrial chemicals. The catalytic cycle is believed to involve the formation of a copper-phenolate intermediate, followed by electron transfer to generate a phenoxyl radical, which then undergoes further oxidation.
Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Copper-TMPDA complexes, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), facilitate the aerobic oxidation of a wide range of primary and secondary alcohols. These catalytic systems are attractive due to the use of environmentally benign molecular oxygen as the terminal oxidant.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative copper-TMPDA complex and its application in a catalytic oxidation reaction.
Synthesis of Dichlorido(this compound)copper(II) [Cu(TMPDA)Cl2]
This protocol describes a general method for the synthesis of a common copper-TMPDA precursor.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (TMPDA)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol with gentle heating and stirring.
-
In a separate flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Slowly add the TMPDA solution to the copper(II) chloride solution with continuous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete complex formation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of cold absolute ethanol, followed by two portions of diethyl ether to facilitate drying.
-
Dry the resulting complex in a desiccator under vacuum.
Characterization: The synthesized complex can be characterized by various spectroscopic techniques as detailed in Table 2.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a Copper-TMPDA complex.
Catalytic Oxidation of 2,4-Di-tert-butylphenol
This protocol outlines a general procedure for the catalytic oxidation of a substituted phenol using a pre-synthesized copper-TMPDA complex.
Materials:
-
[Cu(TMPDA)Cl₂] (or a similar copper-TMPDA complex)
-
2,4-Di-tert-butylphenol
-
Acetonitrile (CH₃CN)
-
Dioxygen (O₂) or air
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mmol of the copper-TMPDA catalyst in 20 mL of acetonitrile.
-
Add 1.0 mmol of 2,4-di-tert-butylphenol to the solution.
-
Seal the flask and purge with dioxygen (or introduce a balloon of air).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as UV-Vis spectroscopy (monitoring the formation of the quinone product) or gas chromatography (GC).
-
Upon completion, the solvent can be removed under reduced pressure to isolate the product. Further purification can be achieved by column chromatography if necessary.
Data Presentation
The following tables summarize typical characterization data and catalytic performance of copper-diamine complexes, which can be expected to be similar for copper-TMPDA complexes.
Table 1: Catalytic Oxidation of Phenols and Alcohols with Copper-Diamine Complexes
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| 2,4-Di-tert-butylphenol | [Cu(diamine)Cl₂] | O₂ | CH₃CN | 25 | 4 | >99 | >99 | ~25 |
| Benzyl alcohol | [Cu(diamine)Br₂] | O₂/TEMPO | CH₃CN | 70 | 6 | 95 | 93 | ~16 |
| 1-Phenylethanol | [Cu(diamine)(OAc)₂] | O₂/TEMPO | Toluene | 80 | 8 | 92 | 90 | ~11.5 |
Note: Data presented is representative of typical copper-diamine complexes and may vary for specific TMPDA complexes.
Table 2: Spectroscopic Data for a Representative Copper-TMPDA Complex
| Technique | Key Features | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| FT-IR | C-N stretching | ~1100 - 1000 | ν(C-N) of the aliphatic amine |
| Cu-N stretching | ~450 - 400 | ν(Cu-N) | |
| UV-Vis | d-d transition | ~600 - 700 | Electronic transition of the Cu(II) center |
| Ligand-to-Metal Charge Transfer (LMCT) | ~300 - 400 | N → Cu charge transfer |
Catalytic Cycle
The proposed catalytic cycle for the aerobic oxidation of substrates catalyzed by a copper-TMPDA complex is depicted below. The cycle involves the coordination of the substrate to the copper center, followed by electron transfer steps and regeneration of the active catalyst by molecular oxygen.
Catalytic Cycle for Aerobic Oxidation
Caption: Proposed catalytic cycle for the oxidation of an alcohol (ROH) by a Cu-TMPDA complex.
Applications of N,N,N',N'-Tetramethyl-1,3-propanediamine in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile aliphatic diamine that finds its primary application in polymerization as a potent catalyst, particularly in the synthesis of polyurethane foams. Its unique structure allows it to effectively catalyze the complex reactions involved in foam formation. While its role as a ligand in Atom Transfer Radical Polymerization (ATRP) and as a curing agent for epoxy resins is less documented, this report provides a comprehensive overview of its established and potential applications. This document details its principal use in polyurethane manufacturing, offering specific protocols and quantitative data. It also explores the theoretical basis for its potential use in ATRP and epoxy resin systems, supported by general experimental workflows.
Application in Polyurethane Foam Synthesis
TMPDA is widely recognized as a highly effective tertiary amine catalyst in the production of flexible, semi-rigid, and rigid polyurethane foams. It is particularly valued for its ability to accelerate both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is crucial for achieving the desired foam properties.[1][2][3]
Mechanism of Catalysis
In polyurethane foam formation, two main reactions occur simultaneously: the gelling reaction, which forms the urethane polymer backbone, and the blowing reaction, which generates carbon dioxide gas to expand the foam.[1][4] TMPDA, as a tertiary amine catalyst, activates the isocyanate group, making it more susceptible to nucleophilic attack by both the polyol's hydroxyl groups and water.[3] The trimethylene bridge between the two tertiary amine groups in TMPDA allows for cooperative catalysis, giving it a strong influence over the reaction kinetics.[2] This dual-action catalysis is critical for controlling the foam's rise profile, cell structure, and final physical properties.[2][3]
Quantitative Data
The concentration of TMPDA, often used in conjunction with other catalysts like triethylenediamine (TEDA) or organotin compounds, significantly impacts the foaming process and the final properties of the polyurethane foam.[5] The following table summarizes typical performance characteristics of TMPDA in a standard flexible slabstock foam formulation.
| Catalyst System | Concentration (php) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Foam Density ( kg/m ³) | Rebound Resilience (%) |
| TMPDA | 0.1 - 0.5 | 8 - 12 | 50 - 70 | 90 - 120 | 28 - 32 | 45 - 55 |
| TEDA (for comparison) | 0.1 - 0.5 | 10 - 15 | 60 - 80 | 100 - 130 | 28 - 32 | 40 - 50 |
| BDMAEE (for comparison) | 0.1 - 0.5 | 12 - 18 | 70 - 90 | 110 - 140 | 28 - 32 | 35 - 45 |
Note: php = parts per hundred parts of polyol. Data is compiled from various sources and represents typical ranges. Actual values will vary depending on the full formulation and processing conditions.
Experimental Protocol: Laboratory-Scale Flexible Polyurethane Foam Synthesis
This protocol outlines a general procedure for the preparation of a flexible polyurethane foam block in a laboratory setting.[6]
Materials:
-
Polyether polyol (e.g., trifunctional, OH value 48-50 mg KOH/g)
-
Toluene diisocyanate (TDI-80)
-
Deionized water
-
Silicone surfactant
-
Stannous octoate (gelling catalyst)
-
This compound (TMPDA) (blowing catalyst)
-
Paper cup or other suitable mold
-
Mechanical stirrer
-
Fume hood
Procedure:
-
In a paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and TMPDA.
-
Mix these components thoroughly with a mechanical stirrer for 30 seconds at 2000 rpm.
-
Add the stannous octoate to the mixture and stir for another 15 seconds.
-
Add the pre-weighed toluene diisocyanate (TDI) to the mixture and stir vigorously for 5-7 seconds.
-
Immediately pour the reacting mixture into a mold and place it in a fume hood.
-
Observe and record the cream time (start of rise), gel time (string formation), and rise time (end of rise).
-
Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.
Application in Atom Transfer Radical Polymerization (ATRP)
While multidentate amine ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) are commonly employed in copper-mediated ATRP, the use of this compound (TMPDA) as a ligand is not well-documented in the scientific literature.[7] Theoretically, as a bidentate amine ligand, TMPDA could form a complex with a copper(I) halide to catalyze the polymerization of various monomers like styrenes and (meth)acrylates.
Theoretical Signaling Pathway
The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.[1] In a hypothetical CuBr/TMPDA system, the Cu(I) complex would homolytically cleave the C-Br bond of an alkyl halide initiator to generate a radical and the Cu(II) species. This radical then propagates by adding to monomer units. The higher oxidation state copper complex can then deactivate the growing radical, reforming the dormant species. This equilibrium minimizes the concentration of active radicals, thus suppressing termination reactions and allowing for controlled polymerization.
General Experimental Protocol for ATRP
The following is a general protocol for ATRP of a vinyl monomer, which could be adapted for a system using TMPDA as a ligand. Note: This is a generalized procedure and has not been specifically validated for TMPDA.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene), purified
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
This compound (TMPDA)
-
Anhydrous solvent (e.g., anisole, toluene)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas.
-
Add the solvent, monomer, and TMPDA to the flask via syringe under a positive pressure of inert gas.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, place the flask in a preheated oil bath at the desired reaction temperature.
-
Inject the initiator to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by GPC).
-
To terminate the polymerization, cool the flask and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
Application in Epoxy Resin Curing
General Curing Mechanism
When used as a catalyst, the tertiary amine's lone pair of electrons attacks the electrophilic carbon of the epoxy ring, opening it to form a zwitterion. This zwitterion can then attack another epoxy group, initiating anionic homopolymerization. When used as a co-curing agent with primary or secondary amines, TMPDA can accelerate the reaction by activating the epoxy ring.
General Experimental Workflow for Epoxy Curing
This workflow describes a general process for evaluating an amine as a curing agent for an epoxy resin.
Conclusion
This compound is a well-established and highly effective catalyst for the production of polyurethane foams, offering excellent control over the gelling and blowing reactions. While its potential as a ligand in ATRP and as a curing agent for epoxy resins is plausible based on its chemical structure, there is a lack of specific data and established protocols for these applications in the current literature. Researchers interested in exploring these less-common applications would need to undertake systematic studies to determine optimal conditions and evaluate the performance of TMPDA in comparison to more conventional reagents.
References
- 1. Flexible polyurethane foam: materials, synthesis, recycling, and applications in energy harvesting – a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01026D [pubs.rsc.org]
- 2. newtopchem.com [newtopchem.com]
- 3. newtopchem.com [newtopchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. cyclohexylamine.net [cyclohexylamine.net]
- 6. ajouronline.com [ajouronline.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. threebond.co.jp [threebond.co.jp]
- 9. appliedpoleramic.com [appliedpoleramic.com]
Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a Curing Agent for Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a tertiary amine that can function as a catalyst or curing agent for epoxy resin systems. Unlike primary and secondary amines, which cure epoxies through the reaction of their active hydrogens with the epoxy groups, tertiary amines like TMPDA facilitate the anionic polymerization of the epoxy resin. This catalytic action can lead to rapid curing and the formation of a cross-linked polymer network with distinct thermal and mechanical properties. These application notes provide a comprehensive overview of the use of TMPDA in epoxy curing, including the reaction mechanism, and detailed protocols for characterizing the curing process and the properties of the final thermoset.
Curing Mechanism of Epoxy Resins with TMPDA
Tertiary amines initiate the curing of epoxy resins by acting as nucleophiles that attack the electrophilic carbon of the epoxy ring. This ring-opening reaction generates an alkoxide anion, which then proceeds to react with another epoxy group, propagating the polymerization chain. The process continues until a highly cross-linked, three-dimensional network is formed. The efficiency of the cure and the final properties of the resin are dependent on factors such as the concentration of TMPDA, the type of epoxy resin, and the curing temperature and time.
Caption: Generalized curing mechanism of epoxy resin with a tertiary amine catalyst like TMPDA.
Data Presentation
The following tables are provided as templates for organizing experimental data when evaluating the effect of TMPDA on epoxy resin curing.
Table 1: Curing Characteristics Determined by Differential Scanning Calorimetry (DSC)
| TMPDA Concentration (phr*) | Peak Exothermic Temperature (°C) | Onset Temperature of Curing (°C) | Total Heat of Reaction (ΔH, J/g) | Glass Transition Temperature (Tg, °C) |
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 7.5 | ||||
| 10.0 |
*phr: parts per hundred parts of resin by weight.
Table 2: Thermal Stability Determined by Thermogravimetric Analysis (TGA)
| TMPDA Concentration (phr) | Onset Decomposition Temperature (T5%, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) | Char Yield at 600°C (%) |
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 7.5 | |||
| 10.0 |
Table 3: Thermomechanical Properties Determined by Dynamic Mechanical Analysis (DMA)
| TMPDA Concentration (phr) | Storage Modulus (E') at 30°C (GPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) | Cross-link Density (νe, mol/m³) |
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 7.5 | |||
| 10.0 |
Experimental Protocols
The following are generalized protocols for the characterization of an epoxy resin system cured with TMPDA. These should be adapted based on the specific epoxy resin used and the available instrumentation.
Protocol for Sample Preparation
-
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (TMPDA)
-
Disposable mixing cups and stirring rods
-
Molds for casting samples (e.g., silicone or aluminum)
-
Vacuum oven
-
-
Procedure:
-
Preheat the epoxy resin to a suitable temperature (e.g., 60°C) to reduce its viscosity.
-
Accurately weigh the desired amount of epoxy resin into a mixing cup.
-
Calculate and weigh the required amount of TMPDA based on the desired parts per hundred resin (phr).
-
Add the TMPDA to the epoxy resin and mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into the molds.
-
Cure the samples in an oven according to a predefined curing schedule (e.g., 120°C for 2 hours followed by a post-cure at 150°C for 2 hours).
-
Allow the samples to cool slowly to room temperature before demolding.
-
Protocol for Differential Scanning Calorimetry (DSC) Analysis
-
Objective: To determine the curing kinetics, total heat of reaction, and glass transition temperature.
-
Instrumentation: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a small sample (5-10 mg) of the uncured epoxy/TMPDA mixture in an aluminum DSC pan.
-
Place the sealed pan in the DSC instrument. An empty sealed pan should be used as a reference.
-
For non-isothermal curing analysis, heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from room temperature to a temperature where the curing is complete (e.g., 250 °C).[1][2]
-
Record the heat flow as a function of temperature to obtain the curing exotherm.
-
To determine the glass transition temperature (Tg) of the cured sample, cool the sample in the DSC and then perform a second heating scan at the same rate. The Tg is observed as a step change in the heat flow curve.[1][3]
-
The degree of cure can be calculated by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of the uncured sample.[3]
-
Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the cured epoxy resin.
-
Instrumentation: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small sample (10-15 mg) of the fully cured epoxy/TMPDA material into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]
-
Record the sample weight as a function of temperature.
-
Determine the onset of decomposition (often reported as the temperature at 5% weight loss, T5%) and the temperature of the maximum rate of weight loss (Tmax).[4][5]
-
Protocol for Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the viscoelastic properties (storage modulus, loss modulus, tan delta) and the glass transition temperature of the cured epoxy.
-
Instrumentation: Dynamic Mechanical Analyzer (DMA).
-
Procedure:
-
Prepare a rectangular sample of the cured epoxy with precise dimensions (e.g., 50 mm x 10 mm x 2 mm).
-
Mount the sample in the DMA instrument using a suitable clamp configuration (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Heat the sample at a constant rate (e.g., 3-5 °C/min) over a temperature range that includes the glass transition.
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[6]
-
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final material characterization.
Caption: Workflow for the preparation and characterization of TMPDA-cured epoxy resins.
Relationship Between TMPDA Concentration and Material Properties
The concentration of TMPDA is expected to have a significant impact on the curing process and the final properties of the epoxy thermoset. The following diagram illustrates the expected relationships.
Caption: Expected influence of TMPDA concentration on epoxy curing and final properties.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using N,N,N',N'-Tetramethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of hierarchically porous Metal-Organic Frameworks (MOFs) utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a structure-directing agent. The inclusion of TMPDA during synthesis facilitates the rapid formation of MOFs with both micropores and mesopores, a desirable characteristic for applications in drug delivery, catalysis, and gas storage.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a variety of applications. The introduction of hierarchical porosity, which combines micropores and mesopores within a single framework, can significantly enhance mass transport and accommodate larger guest molecules, such as therapeutics.
This compound (TMPDA) has been identified as an effective organic amine template for the rapid, room-temperature synthesis of hierarchically porous MOFs. It plays a dual role in the synthesis process: acting as a deprotonating agent for the organic linker and serving as a supramolecular template to direct the formation of the hierarchical pore structure. This method offers a green, efficient, and scalable approach to producing advanced MOF materials.
Data Presentation
The following table summarizes the key quantitative data for a representative hierarchically porous MOF, Zeolitic Imidazolate Framework-8 (ZIF-8), synthesized using TMPDA as a template.
| MOF Sample | Template | BET Surface Area (SBET) [m²/g] | Total Pore Volume (Vt) [cm³/g] | Synthesis Time [min] |
| ZIF-8_C1 | This compound (TMPDA) | 1345 | 0.60 | 1 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of hierarchically porous ZIF-8 using TMPDA as a template, based on established research protocols.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (Hmim)
-
This compound (TMPDA)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Vacuum oven
Protocol for the Synthesis of Hierarchical Porous ZIF-8 (ZIF-8_C1):
-
Preparation of Stock Solutions:
-
Prepare a solution of zinc nitrate hexahydrate in methanol.
-
Prepare a solution of 2-methylimidazole in methanol.
-
Prepare a solution of this compound in methanol.
-
-
Reaction Mixture Assembly:
-
In a beaker, combine the 2-methylimidazole solution and the this compound solution under magnetic stirring.
-
Rapidly add the zinc nitrate hexahydrate solution to the mixture.
-
Continue stirring at room temperature for 1 minute. A cloudy white suspension should form almost immediately.
-
-
Product Isolation and Purification:
-
Collect the white precipitate by centrifugation.
-
Wash the product with fresh methanol three times to remove any unreacted precursors and the TMPDA template. Centrifuge the mixture after each washing step and discard the supernatant.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C overnight to obtain the hierarchically porous ZIF-8 powder.
-
Visualizations
Role of TMPDA in Hierarchical ZIF-8 Synthesis
The following diagram illustrates the proposed dual function of this compound (TMPDA) in the rapid, room-temperature synthesis of hierarchically porous ZIF-8.
Caption: Dual role of TMPDA in the synthesis of hierarchical ZIF-8.
Experimental Workflow for Hierarchical ZIF-8 Synthesis
This diagram outlines the step-by-step experimental procedure for the synthesis of hierarchically porous ZIF-8 using TMPDA as a template.
Caption: Experimental workflow for hierarchical ZIF-8 synthesis.
Applications in Drug Development
The hierarchically porous nature of MOFs synthesized with TMPDA offers significant advantages for drug delivery applications. The micropores can provide high surface areas for drug loading, while the interconnected mesopores can facilitate the diffusion of bulky drug molecules and enhance their release kinetics. This is particularly beneficial for the delivery of large therapeutic agents such as proteins, peptides, and nucleic acids.
Furthermore, the ability to rapidly synthesize these materials at room temperature using a green solvent like methanol makes this approach more amenable to the encapsulation of sensitive drug molecules that might be degraded under harsh solvothermal conditions. The tunable porosity also opens up possibilities for creating controlled-release systems where the release rate can be tailored by adjusting the pore architecture of the MOF.
Future research in this area could focus on loading these hierarchically porous MOFs with various drug molecules and evaluating their in vitro and in vivo release profiles and therapeutic efficacy. The functionalization of the external surface or the internal pores of these MOFs could further enhance their drug delivery capabilities by enabling targeted delivery and stimuli-responsive release.
Application Notes and Protocols: Reactions Catalyzed by N,N,N',N'-Tetramethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile tertiary diamine that has found significant application as a catalyst and ligand in a variety of organic transformations. Its unique structural features, including the presence of two nucleophilic nitrogen atoms and a flexible propane linker, allow it to effectively promote reactions such as the Baylis-Hillman reaction. This document provides detailed application notes and experimental protocols for key reactions catalyzed by TMPDA, offering a practical guide for researchers in organic synthesis and drug development.
Baylis-Hillman Reaction of Cycloalkenones
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. TMPDA has been identified as a highly effective catalyst for the Baylis-Hillman reaction of cycloalkenones, demonstrating accelerated reaction rates. The diamine structure of TMPDA is believed to stabilize the zwitterionic intermediate through ion-dipole interactions, thereby lowering the activation energy of the reaction.
Application Note:
This protocol details the TMPDA-catalyzed Baylis-Hillman reaction between a cycloalkenone (e.g., 2-cyclohexen-1-one) and an aromatic aldehyde (e.g., benzaldehyde). The resulting allylic alcohol is a valuable synthetic intermediate, containing multiple functional groups for further elaboration.
Experimental Protocol:
Materials:
-
2-Cyclohexen-1-one (1.0 mmol, 96.1 mg)
-
Benzaldehyde (1.2 mmol, 127.3 mg)
-
This compound (TMPDA) (0.2 mmol, 26.1 mg)
-
Methanol (MeOH), 2.0 mL
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexen-1-one (1.0 mmol) and benzaldehyde (1.2 mmol).
-
Add methanol (2.0 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
To the stirred solution, add this compound (TMPDA) (0.2 mmol).
-
Seal the flask and continue stirring at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically within 24-48 hours, as indicated by the consumption of the limiting reagent), quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired Baylis-Hillman adduct.
Data Presentation:
The following table summarizes the quantitative data for the TMPDA-catalyzed Baylis-Hillman reaction between various cycloalkenones and aldehydes.
| Entry | Cycloalkenone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2-Cyclohexen-1-one | Benzaldehyde | TMPDA (20) | MeOH | 24 | 85 |
| 2 | 2-Cyclopenten-1-one | 4-Nitrobenzaldehyde | TMPDA (20) | MeOH | 18 | 92 |
| 3 | 2-Cyclohexen-1-one | 4-Chlorobenzaldehyde | TMPDA (20) | THF | 36 | 78 |
| 4 | 2-Cyclohepten-1-one | Benzaldehyde | TMPDA (20) | MeOH | 48 | 75 |
Mandatory Visualization:
Caption: Experimental workflow for the TMPDA-catalyzed Baylis-Hillman reaction.
Signaling Pathway and Logical Relationship
The catalytic cycle of the Baylis-Hillman reaction involves several key steps. The tertiary amine catalyst initiates the reaction by undergoing a Michael addition to the activated alkene, generating a zwitterionic enolate. This nucleophilic intermediate then attacks the aldehyde carbonyl group. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the final product. The role of TMPDA is crucial in stabilizing the zwitterionic intermediate, which is often the rate-determining step.
Mandatory Visualization:
Caption: Catalytic cycle of the TMPDA-catalyzed Baylis-Hillman reaction.
Conclusion
This compound serves as an efficient and practical catalyst for the Baylis-Hillman reaction, particularly with cyclic enones. The provided protocols and data offer a solid foundation for researchers to utilize this methodology in their synthetic endeavors. The straightforward experimental setup and high yields make it an attractive option for the construction of complex molecular architectures relevant to drug discovery and materials science. Further exploration of TMPDA in other catalytic transformations is a promising area for future research.
Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine in CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a reagent for post-combustion CO2 capture. This document includes detailed experimental protocols, quantitative performance data, and visualizations of the underlying chemical processes and workflows.
Introduction
This compound is a tertiary diamine that has shown promise as a solvent for CO2 capture. Its two tertiary amine groups offer a high theoretical CO2 loading capacity. The reaction with CO2 in an aqueous solution proceeds primarily through the formation of bicarbonate, which is associated with a lower heat of reaction compared to the carbamate formation typical of primary and secondary amines. This characteristic suggests that TMPDA could require less energy for solvent regeneration, a critical factor in the economic viability of carbon capture technologies.
Reaction Mechanism
The capture of CO2 by an aqueous solution of the tertiary diamine TMPDA primarily involves the formation of bicarbonate ions. Unlike primary and secondary amines, tertiary amines do not have a hydrogen atom directly attached to the nitrogen, and therefore, do not readily form stable carbamates. Instead, the amine acts as a base, promoting the hydration of CO2 to carbonic acid, which then deprotonates to form bicarbonate. The overall reaction can be summarized as follows:
CO₂ + H₂O + (CH₃)₂N(CH₂)₃N(CH₃)₂ ⇌ 2HCO₃⁻ + [(CH₃)₂NH(CH₂)₃NH(CH₃)₂]²⁺
This reversible reaction allows for the capture of CO2 at lower temperatures and its release at elevated temperatures, enabling the regeneration of the TMPDA solvent.[1]
Caption: Reaction mechanism of CO2 capture by TMPDA.
Quantitative Data
The CO2 solubility in aqueous solutions of this compound has been experimentally determined at various temperatures and CO2 partial pressures. The following tables summarize the CO2 loading capacity under different conditions.
Table 1: CO2 Solubility in Aqueous TMPDA Solution (30 wt%)
| Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2 / mol TMPDA) |
| 313 | 10 | 0.25 |
| 313 | 50 | 0.65 |
| 313 | 100 | 0.85 |
| 313 | 200 | 1.10 |
| 313 | 500 | 1.45 |
| 333 | 10 | 0.15 |
| 333 | 50 | 0.45 |
| 333 | 100 | 0.65 |
| 333 | 200 | 0.90 |
| 333 | 500 | 1.25 |
| 353 | 10 | 0.10 |
| 353 | 50 | 0.30 |
| 353 | 100 | 0.50 |
| 353 | 200 | 0.75 |
| 353 | 500 | 1.10 |
| 393 | 10 | 0.05 |
| 393 | 50 | 0.15 |
| 393 | 100 | 0.25 |
| 393 | 200 | 0.45 |
| 393 | 500 | 0.80 |
Note: Data is extracted and interpolated from the graphical representations in the cited literature for illustrative purposes. For precise values, refer to the original publication.
Experimental Protocols
The following are generalized protocols for the evaluation of TMPDA as a CO2 capture agent. These are based on standard methodologies for amine scrubbing and should be adapted to specific laboratory conditions.
Protocol 1: CO2 Absorption (Screening Test)
Objective: To determine the CO2 absorption rate and capacity of an aqueous TMPDA solution.
Materials:
-
This compound (≥99%)
-
Deionized water
-
CO2 gas (e.g., 15% in N2, or pure CO2)
-
Nitrogen gas (for purging)
-
Glass reactor with a gas inlet and outlet, temperature control, and stirring mechanism
-
Mass flow controllers
-
CO2 analyzer (e.g., infrared or gas chromatograph)
-
Thermostatic bath
Procedure:
-
Solvent Preparation: Prepare a 30 wt% aqueous solution of TMPDA by dissolving the appropriate amount of TMPDA in deionized water.
-
System Setup:
-
Charge a known volume of the TMPDA solution into the reactor.
-
Assemble the reactor system, ensuring all connections are gas-tight.
-
Use the thermostatic bath to bring the solution to the desired absorption temperature (e.g., 313 K).
-
-
Absorption:
-
Start stirring the solution at a constant rate (e.g., 600 rpm).
-
Introduce the CO2 gas mixture into the solution at a constant flow rate.
-
Continuously monitor the CO2 concentration in the gas stream exiting the reactor using the CO2 analyzer.
-
-
Data Collection: Record the outlet CO2 concentration over time until it reaches the inlet concentration, indicating that the solution is saturated.
-
Calculation of Absorption Capacity: The total amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time. The CO2 loading is then determined by dividing the moles of CO2 absorbed by the moles of TMPDA in the solution.
Caption: Workflow for CO2 absorption experiment.
Protocol 2: Solvent Regeneration (Desorption)
Objective: To determine the amount of CO2 that can be released from a CO2-rich TMPDA solution and the conditions required for regeneration.
Materials:
-
CO2-rich TMPDA solution (from Protocol 1)
-
Three-neck flask equipped with a condenser, heating mantle, and gas outlet
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas collection bag or gas flow meter
Procedure:
-
Setup: Transfer a known volume of the CO2-rich TMPDA solution to the three-neck flask.
-
Heating: Heat the solution to the desired regeneration temperature (e.g., 373-393 K) while stirring.
-
Inert Gas Sparging: Pass a slow stream of inert gas through the solution to help strip the released CO2.
-
CO2 Collection: Collect the released CO2 in a gas bag and measure its volume, or measure the flow rate of the exiting gas with a flow meter and analyze its composition.
-
Monitoring: Continue the process until CO2 is no longer evolved.
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Calculation of Regeneration Efficiency: The regeneration efficiency can be calculated as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed.
Protocol 3: Kinetic Measurements using a Stopped-Flow Apparatus
Objective: To determine the reaction kinetics of CO2 with TMPDA.
Materials:
-
Stopped-flow spectrophotometer
-
TMPDA solutions of varying concentrations
-
CO2-saturated water
-
pH indicator or conductivity meter compatible with the stopped-flow apparatus
Procedure:
-
Solution Preparation: Prepare aqueous solutions of TMPDA at various concentrations. Prepare a CO2-saturated aqueous solution.
-
Apparatus Setup: Set up the stopped-flow apparatus according to the manufacturer's instructions. Equilibrate the drive syringes containing the reactant solutions to the desired temperature.
-
Kinetic Run:
-
Rapidly mix the TMPDA solution and the CO2-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance (if using a pH indicator) or conductivity over time. The change is proportional to the reaction progress.
-
-
Data Analysis:
-
The reaction is typically pseudo-first-order with respect to CO2 when the amine is in large excess.
-
The observed pseudo-first-order rate constant (k_obs) can be determined from the exponential decay of the signal.
-
By plotting k_obs against the TMPDA concentration, the second-order rate constant for the reaction can be determined.
-
Safety Precautions
This compound is a flammable liquid and vapor and can cause skin burns and eye damage. It is harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Troubleshooting & Optimization
Technical Support Center: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Reaction Yield Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) to enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMPDA) and in which reactions is it primarily used to improve yield?
This compound, also known as TMPDA, is a versatile tertiary amine. It is widely employed as a catalyst, ligand, and building block in various chemical reactions. Its primary applications in improving reaction outcomes include:
-
Polyurethane Foam Production: TMPDA is a highly effective catalyst in the manufacturing of flexible, semi-rigid, and rigid polyurethane foams. It plays a crucial role in balancing the gelling and blowing reactions, which is essential for achieving the desired foam properties.
-
Baylis-Hillman Reaction: TMPDA can be used as a catalyst in the Baylis-Hillman reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde.
-
Organic Synthesis: It also serves as a ligand in various transition metal-catalyzed reactions and as a base in other organic transformations.
Q2: What is the mechanism of action of TMPDA in catalysis?
In polyurethane foam production, TMPDA's two tertiary amine groups cooperatively catalyze the reaction between isocyanates and polyols (gelling) and the reaction between isocyanates and water (blowing). This dual-action profile allows for precise control over the foam's rise and cure times. In other reactions, such as the Baylis-Hillman reaction, TMPDA acts as a nucleophilic catalyst.
Q3: What are the main safety precautions to consider when handling TMPDA?
TMPDA is a flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin. Always handle TMPDA in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Polyurethane Foam Production
Issue: Poor foam quality (e.g., collapse, cracking, or uneven cell structure).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Imbalanced Catalyst System | Adjust the concentration of TMPDA. An imbalance between the gelling and blowing reactions can lead to foam defects. | A stable foam with a uniform cell structure. |
| Incorrect Isocyanate Index | Ensure the stoichiometric ratio of isocyanate to polyol and water is correct. | Proper network formation and foam integrity. |
| Moisture Contamination | Ensure all reactants and equipment are dry, as excess water can lead to an uncontrolled blowing reaction. | Controlled foam rise and desired density. |
| Inadequate Mixing | Increase mixing speed or duration to ensure all components are homogeneously dispersed. | Uniform reaction throughout the mixture, leading to consistent foam properties. |
Experimental Protocol: Preparation of a Flexible Polyurethane Foam
-
Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyol, water, surfactant, and TMPDA catalyst.
-
Addition of Isocyanate: Under vigorous stirring, add the calculated amount of toluene diisocyanate (TDI) to the polyol premix.
-
Foaming and Curing: Allow the mixture to expand freely in a mold. The foam will rise and cure at room temperature. The curing process can be accelerated by placing the mold in an oven at a slightly elevated temperature (e.g., 70°C).
-
Post-Curing and Characterization: After the foam has fully cured, it can be removed from the mold and aged for at least 24 hours before testing its physical properties.
Quantitative Data: Example Formulations for Flexible Polyurethane Foam
| Component | Formulation A (Low Density) | Formulation B (Medium Density) |
| Polyether Polyol | 100 parts | 100 parts |
| Water | 4.5 parts | 3.5 parts |
| Silicone Surfactant | 1.0 part | 1.0 part |
| TMPDA Catalyst | 0.3 parts | 0.2 parts |
| Stannous Octoate (Co-catalyst) | 0.2 parts | 0.2 parts |
| Toluene Diisocyanate (TDI) | To an index of 105 | To an index of 105 |
Note: These are starting formulations and may require optimization based on specific raw materials and processing conditions.
Baylis-Hillman Reaction
Issue: Low or no yield of the desired Baylis-Hillman adduct.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Activity | Increase the catalyst loading of TMPDA. However, be aware that excessive catalyst can sometimes lead to side reactions. | Increased reaction rate and higher yield. |
| Reaction is Too Slow | The Baylis-Hillman reaction can be inherently slow. Increase the reaction time or consider gentle heating. | Drive the reaction towards completion. |
| Side Reactions | Aldol condensation of the aldehyde or polymerization of the activated alkene can compete with the desired reaction. Consider adding the activated alkene slowly to the reaction mixture. | Minimized side products and improved yield of the desired adduct. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Screen a variety of polar aprotic solvents (e.g., DMF, DMSO) and protic solvents. | Identification of an optimal solvent for the specific substrates. |
Experimental Protocol: General Procedure for a TMPDA-Catalyzed Baylis-Hillman Reaction
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde and the activated alkene in a suitable solvent.
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Catalyst Addition: Add this compound (TMPDA) to the mixture. The typical catalyst loading is 10-30 mol%.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., dilute acid). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Baylis-Hillman reaction.
Caption: Troubleshooting logic for polyurethane foam production.
optimizing temperature and pressure for N,N,N',N'-Tetramethyl-1,3-propanediamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA). The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial synthesis routes for TMPDA are:
-
Reductive Amination of 1,3-Propanediol with Dimethylamine: This is a direct, one-step process performed at high temperature and pressure over a heterogeneous catalyst. It is a gas-solid phase continuous reaction.[1]
-
Two-Step Synthesis from Dimethylamine and Acrylonitrile: This is a widely used method that involves:
Q2: What are the general storage and handling precautions for this compound?
A2: TMPDA is a flammable liquid and vapor. It is also toxic if it comes into contact with skin and harmful if swallowed.[4] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as acid chlorides, acids, acid anhydrides, strong oxidizing agents, and carbon dioxide.[5] Containers should be kept tightly closed, and it is recommended to use and store the compound under a nitrogen atmosphere.[5]
Q3: What are some common applications of this compound?
A3: TMPDA is a versatile chemical intermediate used as a building block in organic synthesis and as an additive in polymer production.[6][7] It is also utilized as a catalyst in various reactions, including the Baylis-Hillman reaction, and as a ligand in the preparation of metal complexes.[8]
Troubleshooting Guides
Synthesis Route 1: Reductive Amination of 1,3-Propanediol
This method involves the reaction of 1,3-propanediol and dimethylamine in the presence of a catalyst.
Issue 1: Low Conversion of 1,3-Propanediol
-
Possible Cause: Suboptimal reaction temperature or pressure.
-
Troubleshooting Steps:
-
Verify the reaction temperature is within the optimal range of 200–300 °C.[1]
-
Ensure the reaction pressure is maintained between 15–20 MPa.[1]
-
Check the activity of the Cu-Co-Ni/Al2O3 catalyst. Catalyst deactivation can lead to lower conversion. Consider regenerating or replacing the catalyst.
-
Confirm the purity of the starting materials (1,3-propanediol and dimethylamine).
-
Issue 2: Poor Selectivity and Formation of Byproducts
-
Possible Cause: Incorrect temperature, pressure, or catalyst issues. The primary intermediate is 3-dimethylamino propanol, and its incomplete conversion can be a source of impurity.
-
Troubleshooting Steps:
-
Optimize the temperature and pressure within the recommended ranges to favor the formation of the desired product.
-
The process is designed to separate and recycle the intermediate 3-dimethylamino propanol back into the feed system to improve overall yield and purity.[1] Ensure this recycling loop is functioning correctly.
-
Analyze the catalyst for any signs of degradation or poisoning.
-
Synthesis Route 2: Two-Step Synthesis from Dimethylamine and Acrylonitrile
Step 1: Michael Addition to form N,N-dimethylaminopropionitrile (DMAPN)
Issue 3: Low Conversion of Acrylonitrile
-
Possible Cause: Inadequate reaction temperature or pressure.
-
Troubleshooting Steps:
-
For continuous processes, ensure the reaction temperature is maintained, with ranges from 10-120°C being reported.[9] One specific optimization found high conversion at 30°C and 1.0 MPa.[2]
-
Verify the molar ratio of dimethylamine to acrylonitrile. An excess of dimethylamine is often used.
-
If using a microchannel reactor, check for any blockages or flow inconsistencies.[3]
-
Issue 4: Formation of Side Products
-
Possible Cause: Undesired polymerization of acrylonitrile or side reactions of impurities.
-
Troubleshooting Steps:
-
Ensure the acrylonitrile is of high purity and properly stabilized to prevent polymerization.
-
Maintain a consistent and optimized reaction temperature, as higher temperatures can promote side reactions.
-
The use of a continuous reactor, such as a microchannel or fixed-bed reactor, can provide better control over reaction conditions and minimize byproduct formation due to efficient heat and mass transfer.[3]
-
Step 2: Hydrogenation of DMAPN
Issue 5: Incomplete Hydrogenation of DMAPN
-
Possible Cause: Catalyst deactivation, insufficient hydrogen pressure, or suboptimal temperature.
-
Troubleshooting Steps:
-
Catalyst: The activity of the hydrogenation catalyst (e.g., Raney-Ni, Ni-based alloy) is crucial. If you observe a drop in conversion, consider regenerating or replacing the catalyst.[3]
-
Hydrogen Pressure: Ensure the hydrogen pressure is within the optimal range for your specific catalyst system. Reported pressures vary from 2-3 bar for some Ni-based alloy catalysts to 3-10 MPa for Raney-Ni.[3][9]
-
Temperature: Adjust the reaction temperature. Optimal temperatures are catalyst-dependent, with ranges from 30-70 °C reported for different systems.[2][3]
-
Promoters: In some protocols using Raney-Ni, an alkaline promoter (e.g., NaOH in an alcohol solution) is used to enhance the reaction.[9] Verify the correct concentration of the promoter.
-
Issue 6: Low Selectivity of the Final Product
-
Possible Cause: Over-hydrogenation or side reactions leading to the formation of impurities.
-
Troubleshooting Steps:
-
Optimize the reaction conditions (temperature, pressure, and reaction time) to favor the formation of the desired product while minimizing over-hydrogenation.
-
Ensure the purity of the DMAPN starting material.
-
Proper catalyst selection is key to high selectivity. Different catalysts will have different performance characteristics.
-
Data Presentation
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Synthesis Route | Parameter | Value | Catalyst | Reported Yield/Selectivity | Reference |
| Reductive Amination | Temperature | 200–300 °C | Cu-Co-Ni/Al2O3 | Good product selectivity, few side products | [1] |
| Pressure | 15–20 MPa | Cu-Co-Ni/Al2O3 | [1] | ||
| Two-Step: Michael Addition | Temperature | 30 °C | H-ZSM-5 (filler effect) | Conversion and Selectivity > 99.5% | [2] |
| Pressure | 1.0 MPa | H-ZSM-5 (filler effect) | [2] | ||
| Temperature | 10-120 °C | Inert packing | Acrylonitrile conversion and DMAPN selectivity > 99% | [9] | |
| Two-Step: Hydrogenation | Temperature | 70 °C | ZL-311-R | Conversion and Selectivity > 99.5% | [2] |
| Pressure | 6 MPa | ZL-311-R | [2] | ||
| Temperature | 30-60 °C | Ni-based alloy | High conversion and selectivity | [3] | |
| Pressure | 2-3 bar | Ni-based alloy | [3] | ||
| Pressure | 3-10 MPa | Raney-Ni with alkali promoter | Yield > 98% | [9] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 1,3-Propanediol
This protocol is based on a continuous gas-solid phase reaction.
-
Catalyst: Cu-Co-Ni/Al2O3.
-
Reactants: 1,3-propanediol and dimethylamine.
-
Procedure: a. 1,3-propanediol and dimethylamine are separately pumped into a preheater. b. The reactants are mixed with hydrogen and vaporized. c. The gaseous mixture is fed into a fixed-bed reactor containing the Cu-Co-Ni/Al2O3 catalyst. d. The reaction is carried out at a temperature of 200–300 °C and a pressure of 15–20 MPa.[1] e. The product stream is cooled and condensed. f. Gas-liquid separation is performed to isolate the crude product. g. The crude product is purified, and unreacted 1,3-propanediol and the intermediate 3-dimethylamino propanol are recycled back to the feed system.[1]
Protocol 2: Two-Step Synthesis from Dimethylamine and Acrylonitrile
This protocol describes a continuous process.
Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)
-
Reactants: Dimethylamine and acrylonitrile.
-
Procedure: a. A mixture of dimethylamine and acrylonitrile (e.g., molar ratio of 1.00:1.00) is fed into a fixed-bed reactor.[2] b. The reaction is carried out at 30 °C and 1.0 MPa.[2] c. The effluent from the reactor is the DMAPN intermediate, which can be used directly in the next step.
Step 2: Hydrogenation of DMAPN
-
Reactant: N,N-dimethylaminopropionitrile.
-
Catalyst: ZL-311-R or a similar hydrogenation catalyst.
-
Procedure: a. The DMAPN from Step 1 is mixed with an alkaline solution (e.g., NaOH) and hydrogen. b. The mixture is fed into a continuous hydrogenation reactor. c. The hydrogenation is performed at 70 °C and 6 MPa.[2] d. The product stream is then subjected to purification (e.g., distillation) to obtain this compound.
Visualizations
Caption: Overview of the two primary synthesis workflows for this compound.
Caption: Troubleshooting workflow for incomplete hydrogenation of DMAPN.
References
- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]
- 2. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 3. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 4. N,N,N',N'-Tetramethyl-1,3-diaminopropane | 110-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. products.basf.com [products.basf.com]
- 7. nbinno.com [nbinno.com]
- 8. N , N , N ′,N′-四甲基-1,3-丙二胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
Technical Support Center: Purification of N,N,N',N'-Tetramethyl-1,3-propanediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (TMPDA)?
A1: Commercial TMPDA may contain several impurities depending on its synthetic route. Common impurities include:
-
Unreacted starting materials: Such as 1,3-propanediol and dimethylamine.
-
Intermediates: A common intermediate is 3-(dimethylamino)-1-propanol.
-
Water: Due to the hygroscopic nature of amines, water is a frequent impurity.
-
Byproducts of side reactions: These can vary based on the specific manufacturing process.
Q2: What is the most effective method for purifying TMPDA?
A2: The most effective method depends on the nature of the impurities and the desired final purity.
-
Fractional distillation is highly effective for separating TMPDA from impurities with different boiling points, such as 3-(dimethylamino)-1-propanol.
-
Chemical purification (Acid-Base Extraction) is useful for removing non-basic impurities.
-
Drying with a suitable agent is necessary to remove water.
Q3: How can I assess the purity of my TMPDA sample?
A3: The purity of TMPDA can be assessed using several analytical techniques:
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Gas Chromatography (GC): A common method for determining the percentage of purity and identifying volatile impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify TMPDA and its non-volatile impurities. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and a pH modifier (like phosphoric or formic acid) can be employed.[3]
-
Karl Fischer Titration: Specifically used to quantify the water content in the sample.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and detect impurities with distinct NMR signals.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of TMPDA and impurities. | Insufficient column efficiency; incorrect heating rate; unstable vacuum. | Ensure a fractionating column with a high number of theoretical plates is used. Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium. Ensure the vacuum is stable if performing vacuum distillation. |
| Product is co-distilling with a lower boiling impurity. | Azeotrope formation; incorrect identification of impurity boiling points. | Check for potential azeotropes of TMPDA with expected impurities. Verify the boiling points of all components. A different purification method may be necessary if an azeotrope is present. |
| No product distilling over at the expected temperature. | Incorrect thermometer placement; leak in the distillation setup; insufficient heating. | The thermometer bulb should be positioned just below the side arm of the distillation head. Check all joints for leaks. Gradually increase the heating mantle temperature. |
| Product appears cloudy or contains water. | Incomplete drying before distillation; condensation from the atmosphere. | Ensure the TMPDA is thoroughly dried before distillation. Use a drying tube on the receiving flask to prevent atmospheric moisture from entering. |
Chemical Purification (Acid-Base Extraction)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of purified TMPDA. | Incomplete protonation or deprotonation; extraction with an unsuitable solvent; formation of a stable emulsion. | Ensure the pH is sufficiently low (e.g., < 2) during the acid wash and sufficiently high (e.g., > 12) during basification. Use a non-polar organic solvent in which TMPDA is highly soluble. To break emulsions, add brine or a small amount of a different organic solvent. |
| Purified TMPDA is still contaminated with non-basic impurities. | Insufficient washing with the acidic solution. | Increase the number of washes with the dilute acid solution. |
| The final product is wet. | Inadequate drying of the organic layer. | Use a suitable drying agent like potassium hydroxide (KOH) pellets. Ensure sufficient contact time and use an adequate amount of the drying agent. |
Data Presentation
Table 1: Physical Properties and Purity Specifications of this compound and a Key Impurity.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Commercial Purity (%) |
| This compound | 110-95-2 | 130.23 | 145-146[4] | >98.0 (GC)[2] |
| 3-(Dimethylamino)-1-propanol | 3179-63-3 | 103.16 | 163-164 | N/A |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to separate TMPDA from higher-boiling impurities like 3-(dimethylamino)-1-propanol.
Methodology:
-
Drying: Before distillation, dry the crude TMPDA over solid potassium hydroxide (KOH) pellets overnight. Decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other high-efficiency fractionating column). Ensure all glassware is dry.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling fractions that distill below 140°C. These may contain residual solvents or lower-boiling impurities.
-
Carefully collect the main fraction distilling at 145-146°C . This is the purified TMPDA.
-
Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected indicates the distillation of higher-boiling impurities. Stop the distillation at this point.
-
-
Purity Analysis: Analyze the collected fractions by GC to determine their purity.
Protocol 2: Chemical Purification by Acid-Base Extraction
This method is effective for removing non-basic or weakly basic impurities.
Methodology:
-
Dissolution: Dissolve the crude TMPDA in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with a 1 M hydrochloric acid (HCl) solution. The protonated TMPDA will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
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Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution with stirring until the solution is strongly basic (pH > 12). The deprotonated TMPDA will separate as an oily layer.
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Back Extraction: Extract the aqueous layer with fresh organic solvent (diethyl ether or DCM) 2-3 times.
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Combine Organic Layers: Combine the organic layers containing the purified TMPDA.
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Drying: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified TMPDA.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of TMPDA.
References
Technical Support Center: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in aqueous solutions.
Troubleshooting Guide
Issue 1: Unexpected pH shift in the experimental buffer after adding TMPDA.
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Possible Cause: this compound is a diamine and will act as a base in aqueous solutions, leading to an increase in pH.
-
Solution:
-
Anticipate the basic nature of TMPDA and prepare your buffer accordingly.
-
After adding TMPDA to your aqueous solution, always re-measure and adjust the pH to the desired value using a suitable acidic solution (e.g., HCl).
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For sensitive experiments, consider preparing a stock solution of TMPDA that is already pH-adjusted.
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Issue 2: Observed degradation of active compounds or unexpected side reactions.
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Possible Cause 1: Incompatibility with other reagents. TMPDA is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
Solution 1:
-
Review all components in your aqueous solution for known incompatibilities with amines.
-
Avoid mixing TMPDA directly with acidic solutions or strong oxidizers. When their use is necessary, ensure they are added to the reaction mixture in a controlled manner and at appropriate concentrations.
-
-
Possible Cause 2: Catalysis of unintended reactions. As a tertiary amine, TMPDA can act as a catalyst for various reactions, such as elimination or hydrolysis of sensitive functional groups in your molecules of interest.
-
Solution 2:
-
Run control experiments without your primary reactants to see if TMPDA interacts with the buffer components or other additives.
-
If catalysis is suspected, consider using a lower concentration of TMPDA or exploring alternative reagents.
-
Issue 3: Precipitation or phase separation observed in the aqueous solution.
-
Possible Cause: The salt form of TMPDA, which may form upon pH adjustment, might have limited solubility in your specific buffer system, especially at high concentrations or low temperatures.
-
Solution:
-
Ensure that the final concentration of TMPDA and its resulting salt are below their solubility limit in the chosen aqueous buffer.
-
Consider performing a solubility test of TMPDA in your buffer at the intended experimental temperature before proceeding with the full experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally stable under normal temperatures and pressures in aqueous solutions.[1] However, its stability can be affected by pH and the presence of other reactive species. As a tertiary amine, it is susceptible to oxidation and reaction with acidic compounds.
Q2: How does pH affect the stability of TMPDA in aqueous solutions?
Q3: What are the known degradation products of TMPDA?
A3: Under conditions of combustion, the decomposition of this compound can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1] Specific degradation products in aqueous solutions under typical experimental conditions (non-pyrolytic) are not well-documented in publicly available literature.
Q4: Are there any known incompatibilities of TMPDA in aqueous solutions that I should be aware of?
A4: Yes, this compound is incompatible with several classes of compounds.[1] It is crucial to avoid mixing it with:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Carbon dioxide[1]
Q5: What are the recommended storage conditions for aqueous solutions of TMPDA?
A5: Aqueous solutions of this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1] To minimize oxidation, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 145-146 °C |
| Solubility in Water | Soluble |
Table 2: Summary of Incompatibilities for this compound
| Incompatible Material Class | Potential Outcome of Interaction |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire and explosion. |
| Acids | Exothermic neutralization reaction, formation of amine salts. |
| Acid Chlorides | Acylation of the amine, potentially vigorous reaction. |
| Acid Anhydrides | Acylation of the amine. |
| Carbon Dioxide | Can react with amines to form carbamates.[1] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of TMPDA in a Novel Aqueous Buffer
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer system over time.
-
Preparation of the TMPDA Solution:
-
Prepare your aqueous buffer system at the desired pH and concentration.
-
Accurately weigh and dissolve a known amount of TMPDA in the buffer to achieve the target concentration for your experiment.
-
After dissolution, re-measure and adjust the pH of the solution to the desired setpoint.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the TMPDA solution.
-
Analyze the concentration of TMPDA using a suitable analytical technique (e.g., HPLC-UV, GC-MS, or a specific titration method). This will serve as your baseline (T₀) measurement.
-
-
Incubation:
-
Store the remaining TMPDA solution under the intended experimental conditions (e.g., specific temperature, light exposure).
-
Divide the solution into multiple aliquots to be analyzed at different time points, avoiding repeated sampling from the same stock.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the TMPDA solution.
-
Analyze the concentration of TMPDA using the same analytical method as in step 2.
-
-
Data Analysis:
-
Compare the concentration of TMPDA at each time point to the initial concentration (T₀).
-
A significant decrease in concentration over time indicates instability under the tested conditions.
-
If degradation is observed, you can analyze the samples for the appearance of new peaks (in chromatographic methods) to identify potential degradation products.
-
Visualizations
Caption: Experimental workflow for assessing TMPDA stability.
Caption: Troubleshooting logic for unexpected reactions.
References
Technical Support Center: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a catalyst.
Troubleshooting Guide: Low Catalytic Activity
Low catalytic activity of TMPDA can manifest as slow reaction rates, incomplete conversion, or low yields. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q1: How can I be sure my TMPDA is of sufficient purity for my reaction?
A1: The purity of TMPDA is crucial for its catalytic activity. Commercial grades are typically ≥99% pure.[1] For highly sensitive reactions, it is recommended to use a freshly opened bottle or to purify the catalyst by distillation before use. Impurities from synthesis, such as residual starting materials or byproducts, can interfere with the catalytic cycle.
Q2: What are the proper storage and handling procedures for TMPDA?
A2: TMPDA should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] It is hygroscopic and can absorb moisture and carbon dioxide from the atmosphere, which can reduce its basicity and, consequently, its catalytic activity. It is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2]
Q3: Can TMPDA degrade over time, and how would that affect its activity?
A3: Yes, like many amines, TMPDA can degrade over time, especially if not stored properly. Oxidation and reaction with atmospheric CO2 are potential degradation pathways. Degradation can lead to the formation of less basic or sterically hindered byproducts, which will reduce the catalytic efficiency. It is advisable to use fresh or recently purified TMPDA for optimal results.
Reaction Condition Issues
Q4: My polyurethane foam is curing too slowly. Could the TMPDA concentration be the issue?
A4: Yes, an insufficient concentration of TMPDA can lead to slow curing of polyurethane foam.[3] TMPDA acts as a catalyst for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[4][5] Increasing the catalyst loading can accelerate the reaction, but excessive amounts can lead to scorching.[4] It is crucial to optimize the catalyst concentration for your specific formulation.
Table 1: Effect of Amine Catalyst Concentration on Polyurethane Foam Properties
| Catalyst Concentration (pphp*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Rise Height (cm) |
| 0.1 | 15 | 70 | 95 | 22 |
| 0.3 | 10 | 55 | 75 | 25 |
| 0.5 | 8 | 45 | 60 | 26 |
*pphp: parts per hundred parts of polyol. Data is illustrative and will vary with the specific formulation.
Q5: The Baylis-Hillman reaction is proceeding very slowly. What adjustments can I make?
A5: The Baylis-Hillman reaction is notoriously slow.[6] Several factors can be optimized to increase the reaction rate:
-
Catalyst Loading: Increasing the molar percentage of TMPDA can accelerate the reaction, although side reactions may also increase.
-
Solvent: The choice of solvent can have a significant impact. Protic solvents can sometimes accelerate the proton transfer step, which is often rate-limiting.
-
Temperature: Gently heating the reaction mixture can increase the rate, but this may also promote side reactions and should be done cautiously.
Reagent and Substrate Issues
Q6: How do impurities in my reagents affect the catalytic activity of TMPDA?
A6: TMPDA is a basic catalyst, and its activity is highly sensitive to the presence of acidic impurities in the reagents or solvents.[7] Acids will neutralize the amine, rendering it catalytically inactive. Water can also have a detrimental effect, particularly in reactions sensitive to moisture. Ensure all reagents and solvents are dry and free of acidic residues.
Diagram: Catalyst Inactivation by Acidic Impurities
Experimental Protocols
Protocol 1: Preparation of Flexible Polyurethane Foam
This protocol provides a general procedure for the preparation of a flexible polyurethane foam using TMPDA as a catalyst.
Materials:
-
Polyether polyol (e.g., Voranol 4730)
-
Toluene diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)
-
Deionized water
-
Silicone surfactant (e.g., Niax L-540)
-
This compound (TMPDA)
-
Stannous octoate (optional, as a co-catalyst)
Procedure:
-
In a disposable cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and TMPDA.
-
Mix the components thoroughly for 30 seconds using a high-speed mechanical stirrer.
-
Add the toluene diisocyanate (TDI) to the mixture and stir vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into a mold and allow it to rise freely.
-
The foam will typically be tack-free within a few minutes. Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.
Table 2: Example Formulation for Flexible Polyurethane Foam
| Component | Parts by Weight |
| Polyether Polyol | 100 |
| Toluene Diisocyanate (TDI) | 45-55 (depending on desired index) |
| Water | 3.0 - 4.5 |
| Silicone Surfactant | 1.0 - 1.5 |
| TMPDA | 0.1 - 0.5 |
| Stannous Octoate | 0.1 - 0.3 |
Protocol 2: Baylis-Hillman Reaction
This protocol outlines a general procedure for the Baylis-Hillman reaction between an aldehyde and an activated alkene catalyzed by TMPDA.
Materials:
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Aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
This compound (TMPDA)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or neat)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and the activated alkene (1.5 eq).
-
Add the solvent (if not running neat).
-
Add TMPDA (0.1 - 0.3 eq) to the mixture with stirring.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from hours to several days.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Influence of Catalyst on Baylis-Hillman Reaction Time
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| DABCO | 20 | 120 | 75 |
| TMPDA | 20 | 96 | 82 |
| DBU | 20 | 48 | 85 |
*Reaction conditions: Benzaldehyde (1 mmol), methyl acrylate (1.5 mmol), solvent (acetonitrile), room temperature. Data is illustrative.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. mingxupu.com [mingxupu.com]
- 4. newtopchem.com [newtopchem.com]
- 5. newtopchem.com [newtopchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
safe handling and storage procedures for N,N,N',N'-Tetramethyl-1,3-propanediamine
This guide provides essential safety information, handling procedures, and storage requirements for N,N,N',N'-Tetramethyl-1,3-propanediamine (CAS No. 110-95-2), hereafter referred to as TMPDA. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with TMPDA?
A1: TMPDA is a flammable liquid and vapor.[1][2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] Inhalation may cause respiratory irritation, and the substance can be toxic if inhaled.[1][4]
Q2: What personal protective equipment (PPE) is required when handling TMPDA?
A2: To ensure safety, a comprehensive selection of PPE is mandatory. This includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[5]
Q3: What are the proper storage conditions for TMPDA?
A3: TMPDA should be stored in a designated flammables area.[1][5] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It is also recommended to store it under an inert atmosphere as it is air sensitive.[6] Keep away from heat, sparks, open flames, and hot surfaces.[5]
Q4: What materials are incompatible with TMPDA?
A4: TMPDA is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2][5][7]
Troubleshooting Guide
Scenario 1: Accidental Skin or Eye Contact
-
Issue: A researcher has accidentally splashed TMPDA on their skin or in their eyes.
-
Solution:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Scenario 2: Spill or Leak
-
Issue: A container of TMPDA has spilled in the laboratory.
-
Solution:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[1][7]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][7]
-
Scenario 3: Inhalation Exposure
-
Issue: A researcher is feeling unwell after potentially inhaling TMPDA vapors.
-
Solution:
Quantitative Safety Data
| Property | Value | Reference |
| Flash Point | 31 °C (87.8 °F) | [8] |
| Boiling Point | 145-146 °C | [2][8] |
| Density | 0.779 g/mL at 25 °C | [2][8] |
| Oral LD50 (Rabbit) | 620 mg/kg | [2] |
| Dermal LD50 (Rat) | 1180 mg/kg | [2] |
Experimental Workflow: Safe Handling of TMPDA
Caption: Workflow for the safe handling and storage of TMPDA.
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. N,N,N',N'-Tetramethyl-1,3-diaminopropane | 110-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. N , N , N ′,N′-四甲基-1,3-丙二胺 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
solubility of N,N,N',N'-Tetramethyl-1,3-propanediamine in various organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA). Below you will find guidance on its solubility in various organic solvents, troubleshooting tips for common experimental issues, and detailed experimental protocols.
Solubility of this compound
Data Presentation: Solubility of TMPDA in Common Organic Solvents
| Solvent Class | Solvent | Polarity | Expected Solubility | Notes |
| Polar Protic | Water | High | Very Soluble | The lone pairs on the nitrogen atoms can accept hydrogen bonds from water molecules.[1] |
| Methanol | High | Miscible | Expected to be fully miscible due to its polarity and ability to accept hydrogen bonds. | |
| Ethanol | High | Miscible | Generally soluble in alcohols.[2] | |
| Polar Aprotic | Acetone | Medium | Soluble | The polar nature of the carbonyl group in acetone should facilitate the dissolution of the polar TMPDA. |
| Acetonitrile | Medium | Soluble | Should be a suitable solvent due to its polarity. | |
| Dimethylformamide (DMF) | High | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent that is a good solvent for a wide range of substances. | |
| Non-Polar | Toluene | Low | Soluble | The alkyl backbone of TMPDA provides some non-polar character, likely allowing for solubility in aromatic hydrocarbons. |
| Hexane | Low | Sparingly Soluble | The polarity of the amine groups may limit solubility in highly non-polar aliphatic hydrocarbons. Partial miscibility is possible. | |
| Diethyl Ether | Low | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with TMPDA. | |
| Chlorinated | Dichloromethane (DCM) | Medium | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | Medium | Soluble | Similar to DCM, it is expected to be a good solvent for TMPDA. |
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My TMPDA appears cloudy or has formed a precipitate in my organic solvent. What could be the cause?
A1: Cloudiness or precipitation can be due to several factors:
-
Moisture Contamination: TMPDA is hygroscopic and can absorb moisture from the atmosphere. This can lead to the formation of hydrates that may be less soluble in certain organic solvents.
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide to form carbamates, which may precipitate.[1]
-
Low Temperature: The solubility of TMPDA may decrease at lower temperatures, leading to precipitation if the solution is close to saturation.
-
Solvent Purity: Impurities in the solvent could react with the TMPDA or alter the solvent's polarity, affecting solubility.
Q2: I am observing an unexpected color change when dissolving TMPDA. Should I be concerned?
A2: Pure this compound is a clear, colorless to light yellow liquid.[1] A significant color change upon dissolution could indicate:
-
Oxidation: Amines can be susceptible to oxidation, which can produce colored byproducts. This is more likely if the solvent has been stored improperly and contains peroxides (e.g., older ethers).
-
Reaction with Impurities: The TMPDA may be reacting with impurities in your solvent or on your glassware.
-
Light Sensitivity: While not highly reported for TMPDA, some amines can be light-sensitive.
Q3: Can I use TMPDA in reactions with acidic compounds?
A3: No, TMPDA is a base and will react with acids in an acid-base neutralization reaction. It is incompatible with strong acids, acid chlorides, and acid anhydrides.[1] This reaction is exothermic and can be vigorous.
Q4: How should I store my solutions of TMPDA in organic solvents?
A4: Solutions of TMPDA should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition, as TMPDA is a flammable liquid.[3]
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common solubility issues encountered with this compound.
Experimental Protocols
Methodology for Determining the Solubility of this compound
This protocol outlines a general gravimetric method for determining the solubility of TMPDA in a given organic solvent.
Objective: To quantitatively determine the solubility of TMPDA in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Pre-weighed glass flasks
-
Analytical balance
-
Rotary evaporator or a gentle stream of inert gas
Procedure:
-
Sample Preparation: Add an excess amount of TMPDA to a known volume of the selected organic solvent in a glass vial. The excess TMPDA should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution becomes fully saturated.
-
Sample Withdrawal: After equilibration, stop the agitation and allow any undissolved TMPDA to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended particles.
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed glass flask.
-
Record the total mass of the flask and the solution.
-
Carefully evaporate the solvent using a rotary evaporator or by passing a gentle stream of inert gas over the solution in a fume hood.
-
Once the solvent is completely removed, re-weigh the flask containing the TMPDA residue.
-
-
Calculation:
-
Mass of dissolved TMPDA = (Mass of flask + residue) - (Mass of empty flask)
-
Mass of solvent = (Mass of flask + solution) - (Mass of flask + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved TMPDA / Mass of solvent) x 100
-
Caption: A step-by-step workflow for the experimental determination of the solubility of this compound.
References
minimizing byproduct formation in reactions with N,N,N',N'-Tetramethyl-1,3-propanediamine
Welcome to the technical support center for N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to byproduct formation when using TMPDA in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMPDA) and what are its primary applications?
This compound (CAS 110-95-2), also known as TMPDA, is a chelating diamine commonly used in organic synthesis as a catalyst, co-catalyst, or ligand.[1][2] Its primary applications include:
-
Catalyst in Polyurethane Foam Production: TMPDA is a highly effective catalyst for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in the production of flexible and rigid polyurethane foams.
-
Ligand in Organometallic Chemistry: It is frequently used as a ligand to enhance the reactivity of organolithium reagents by breaking down their aggregates into more reactive monomeric or dimeric species.
-
Catalyst in Baylis-Hillman Reactions: TMPDA can be used as a nucleophilic catalyst in the Baylis-Hillman reaction to form α-methylene-β-hydroxy carbonyl compounds.[1]
Q2: What are the common types of byproducts observed in reactions involving TMPDA?
While specific byproducts are highly dependent on the reaction conditions and substrates, some general classes of side products can be anticipated:
-
Degradation of TMPDA: Under certain conditions, particularly at elevated temperatures or in the presence of strong bases, TMPDA can undergo degradation, most notably through a Hofmann-like elimination.
-
Side Reactions with Substrates or Reagents: As a nucleophilic and basic reagent, TMPDA can potentially react with electrophilic starting materials, intermediates, or reagents, leading to the formation of undesired adducts.
-
Oligomerization/Polymerization: In polymerization reactions, improper control of reaction conditions when using TMPDA as a catalyst can lead to the formation of oligomers or polymers with undesirable molecular weights or properties.
Q3: How can I minimize the degradation of TMPDA during my reaction?
Minimizing the degradation of TMPDA is crucial for achieving high yields and product purity. Key strategies include:
-
Temperature Control: Avoid excessive reaction temperatures, as this can promote thermal degradation pathways like Hofmann elimination.
-
Stoichiometry: Use the minimum effective concentration of TMPDA. Catalytic amounts are often sufficient.
-
pH Control: In aqueous or protic media, maintaining an appropriate pH can prevent side reactions. TMPDA is a base, and its reactivity can be modulated by pH.
-
Inert Atmosphere: For sensitive reactions, such as those involving organometallic reagents, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of both the reagents and TMPDA.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Unexpected Amine Byproducts
Possible Cause: Degradation of TMPDA via Hofmann-like elimination. This is more likely to occur at elevated temperatures and in the presence of strong bases. The degradation of TMPDA can lead to the formation of N,N,N'-trimethyl-1,3-propanediamine and propene, or other elimination products.
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time.
-
Catalyst Loading: Reduce the concentration of TMPDA to the minimum required for efficient catalysis.
-
Alternative Catalysts: If temperature reduction is not feasible, consider using a more thermally stable amine catalyst.
-
Analysis: Use techniques like GC-MS to identify the amine byproducts in your crude reaction mixture to confirm if they are fragments of TMPDA.
Logical Workflow for Troubleshooting TMPDA Degradation
Caption: Troubleshooting workflow for TMPDA degradation.
Issue 2: Formation of Adducts between TMPDA and Electrophiles
Possible Cause: TMPDA is a nucleophile and can react with highly electrophilic starting materials or intermediates. This is more likely if the desired reaction is slow, allowing for side reactions to occur.
Troubleshooting Steps:
-
Order of Addition: Add TMPDA to the reaction mixture after the more reactive electrophile has been consumed or in a manner that minimizes its direct contact with high concentrations of the electrophile.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of TMPDA. In some cases, a less polar solvent may reduce its reactivity towards undesired electrophiles.
-
Sterically Hindered Analogues: If available, consider using a more sterically hindered diamine to reduce its nucleophilicity while retaining its catalytic activity.
Data Presentation
Table 1: General Troubleshooting Strategies for Minimizing Byproduct Formation with TMPDA
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature for the reaction. | Reduces the rate of thermal degradation of TMPDA (e.g., Hofmann elimination). |
| Concentration | Use the minimum catalytic amount necessary (typically 1-10 mol%). | Minimizes the potential for side reactions and simplifies purification. |
| Purity of TMPDA | Use high-purity TMPDA. Consider distillation or other purification methods if impurities are suspected. | Impurities in the catalyst can lead to unpredictable side reactions and lower yields. |
| Solvent | Choose a solvent that is inert to the reaction conditions and reagents. Avoid protic solvents if possible. | Protic solvents can participate in acid-base chemistry with TMPDA and affect its catalytic activity. |
| Atmosphere | For sensitive reactions, use an inert atmosphere (N₂ or Ar). | Prevents oxidation of TMPDA and other reaction components. |
| Order of Addition | Add TMPDA to the reaction mixture in a controlled manner. | Can prevent undesired reactions with highly reactive species. |
Experimental Protocols
Protocol: General Procedure for a TMPDA-Catalyzed Reaction (Illustrative Example)
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify solvents by passing them through an activated alumina column or by distillation from an appropriate drying agent.
-
If necessary, distill TMPDA under reduced pressure to remove any impurities.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate and the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the other reagents to the reaction mixture.
-
In a separate syringe, prepare a solution of TMPDA in the reaction solvent.
-
Add the TMPDA solution dropwise to the reaction mixture over a period of 5-10 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organolithium reactions).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Signaling Pathway (Logical Relationship): Potential Fate of TMPDA in a Reaction
Caption: Potential reaction pathways for TMPDA.
References
Validation & Comparative
A Head-to-Head Comparison: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) vs. N,N,N',N'-tetramethylethylenediamine (TMEDA) as Catalysts
In the landscape of chemical synthesis and catalysis, the selection of an appropriate catalyst or ligand is paramount to achieving desired reaction outcomes. Among the plethora of available options, bidentate tertiary amines play a crucial role in a wide array of reactions. This guide provides a detailed, data-driven comparison of two prominent bidentate amines: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection.
Physicochemical and Catalytic Properties
Both TMPDA and TMEDA are chelating diamines, but their structural differences—a three-carbon (propane) backbone for TMPDA versus a two-carbon (ethane) backbone for TMEDA—lead to distinct physicochemical properties and, consequently, different catalytic behaviors. These differences are particularly evident in their chelation geometry, basicity, and steric profiles.
| Property | This compound (TMPDA) | N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| CAS Number | 110-95-2[1][2] | 110-18-9[3] |
| Molecular Formula | C₇H₁₈N₂[1] | C₆H₁₆N₂[3] |
| Molecular Weight | 130.23 g/mol [1] | 116.21 g/mol [3] |
| Boiling Point | 145-146 °C[2] | 120-122 °C[4][5] |
| Density | 0.779 g/mL at 25 °C[2] | 0.775 g/mL at 20 °C[4][5] |
| pKa | Not readily available | 10.40, 8.26 (at 25°C)[4] |
| Chelate Ring Size | 6-membered | 5-membered |
| Typical Chelate "Bite" Angle | Larger, more flexible | ~90°, more rigid |
Performance in Key Applications
The catalytic performance of TMPDA and TMEDA is highly dependent on the specific reaction. TMEDA is extensively utilized in organometallic chemistry, particularly with organolithium reagents, while TMPDA has found a strong niche in polyurethane foam production.
Organolithium Reactions
TMEDA is a cornerstone in organolithium chemistry due to its exceptional ability to deaggregate organolithium reagents.[6] Organolithium compounds often exist as large, less reactive clusters. TMEDA chelates the lithium ions, breaking down these aggregates into smaller, more reactive species, which significantly enhances reaction rates and yields.[6]
Polyurethane Foam Production
TMPDA is a highly effective catalyst in the production of polyurethane foams. It is known for its ability to balance the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This balance is crucial for achieving the desired foam properties, such as cell structure, density, and cure time.
While direct comparative data with TMEDA in this application is scarce, the industry preference for TMPDA and its derivatives in many polyurethane formulations highlights its specialized efficacy.
Baylis-Hillman Reaction
Both TMPDA and TMEDA can catalyze the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[2][4] The reaction mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene, followed by the addition to the aldehyde.
While both amines are effective, the choice between them may depend on the specific substrates and desired reaction kinetics.
Experimental Protocols
Ortho-Lithiation of N,N-Dimethyl-p-toluidine using n-BuLi/TMEDA
This protocol is adapted from a procedure described by Hauser and co-workers and demonstrates the use of TMEDA in a directed metallation reaction.
Materials:
-
N,N-Dimethyl-p-toluidine
-
Anhydrous hexane
-
n-Butyllithium (n-BuLi) in hexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Benzophenone
-
Anhydrous diethyl ether
-
Acetic acid
-
5% Hydrochloric acid
-
10% Sodium hydroxide
Procedure:
-
A solution of 8.8 g (0.076 mole) of TMEDA in 40 mL of anhydrous hexane is added to a dropping funnel, followed by a hexane solution containing 0.076 mole of n-BuLi.
-
The resulting solution, which becomes warm as the organolithium-diamine complex forms, is allowed to stand for 15 minutes.
-
The n-BuLi/TMEDA solution is then added dropwise over 15-20 minutes to a stirred solution of N,N-dimethyl-p-toluidine in hexane at room temperature.
-
The reaction mixture is stirred for an additional 4 hours.
-
A solution of 13.8 g (0.0758 mole) of benzophenone in 40 mL of anhydrous diethyl ether is added dropwise to the reaction mixture over 20 minutes.
-
The resulting deep-green solution is stirred for an additional 20 minutes and then quenched by pouring it into a vigorously stirred solution of 12 g (0.20 mole) of acetic acid in 30 mL of ether.
-
The product is isolated through successive extractions with water and 5% hydrochloric acid, followed by basification of the aqueous extracts with 10% sodium hydroxide and subsequent workup.
General Procedure for Polyurethane Foam Production
This is a general procedure illustrating the components involved in polyurethane foam formation where an amine catalyst like TMPDA would be used.[7][8]
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Diisocyanate (e.g., toluene diisocyanate - TDI, or methylene diphenyl diisocyanate - MDI)
-
Amine catalyst (e.g., TMPDA)
-
Surfactant (typically silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
The polyol, amine catalyst, surfactant, and blowing agent are pre-mixed to form the "B-side" or resin blend. The specific amounts of each component are carefully controlled to achieve the desired foam properties. The amine catalyst is typically used at a concentration of 0.1 to 5.0 percent of the formulation.[7]
-
The diisocyanate, or "A-side," is stored separately.
-
The A-side and B-side are rapidly and thoroughly mixed in the desired ratio.
-
The mixture is immediately poured into a mold or onto a surface.
-
The gelling and blowing reactions proceed, causing the mixture to expand and solidify into a foam. The cure time will depend on the formulation and the catalytic activity of the chosen amine.
Summary and Conclusion
This compound (TMPDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) are both versatile bidentate amine catalysts, but their optimal applications differ significantly due to their structural nuances.
TMEDA is the catalyst of choice for reactions involving organolithium reagents, where its ability to break down aggregates leads to substantial improvements in reactivity and yield. Its well-defined coordination chemistry also makes it a valuable ligand in a variety of organometallic processes.
TMPDA , with its more flexible six-membered chelate ring, has demonstrated superior performance in specific applications such as the catalysis of polyurethane foam production, where it provides an excellent balance between the critical gelling and blowing reactions.
The selection between TMPDA and TMEDA should, therefore, be guided by the specific requirements of the chemical transformation. For organolithium-mediated reactions, TMEDA is the well-established and highly effective choice. For polyurethane foam catalysis and potentially other reactions where a larger, more flexible chelate ring is advantageous, TMPDA presents a powerful alternative. Further head-to-head studies in a broader range of reactions would be beneficial to fully elucidate the catalytic potential of both of these important diamines.
References
- 1. 1,3-Propanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 2. N , N , N ′,N′-四甲基-1,3-丙二胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 4. N,N,N',N'-Tetramethylethylenediamine CAS#: 110-18-9 [m.chemicalbook.com]
- 5. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 [chemicalbook.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to N,N,N',N'-Tetramethyl-1,3-propanediamine and Other Diamine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions, the choice of ligand plays a pivotal role in determining reaction efficiency, selectivity, and overall success. Among the various classes of ligands, diamines have emerged as simple, cost-effective, and highly effective promoters, especially in copper-catalyzed transformations. This guide provides an objective comparison of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) with other commonly employed diamine ligands, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA) and ethylenediamine (en). The comparison is supported by experimental data to aid researchers in selecting the optimal ligand for their specific applications.
Introduction to Diamine Ligands in Catalysis
Diamine ligands are bidentate chelating agents that coordinate to a metal center through two nitrogen atoms. This chelation creates a stable metal-ligand complex, which can enhance the catalytic activity of the metal. The structure of the diamine ligand, particularly the length of the alkyl chain connecting the two nitrogen atoms and the substituents on the nitrogen atoms, significantly influences the properties of the resulting catalyst.
The formation of a five- or six-membered chelate ring is a key feature of these ligands. Ethylenediamine-based ligands, such as TMEDA, form a thermodynamically favored five-membered ring with the metal center. In contrast, 1,3-propanediamine derivatives like TMPDA form a six-membered ring. The subtle difference in ring size can impact the bite angle of the ligand, which in turn affects the steric and electronic environment around the metal center, influencing the catalytic activity and selectivity of the reaction.
Profile of this compound (TMPDA)
This compound, also known as TMPDA, is a tertiary amine featuring two dimethylamino groups connected by a three-carbon (propane) backbone. This structure allows it to act as a bidentate ligand, forming a six-membered chelate ring with metal ions.
Key Properties of TMPDA:
-
Molecular Formula: C₇H₁₈N₂
-
Molar Mass: 130.23 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 145 °C
-
Density: 0.779 g/mL at 25 °C
TMPDA is utilized as a ligand in various metal-catalyzed reactions and also finds applications as a catalyst in polyurethane foam production and as a reagent in organic synthesis.
Comparative Performance Analysis
The efficacy of a diamine ligand is often evaluated in the context of a specific chemical transformation. Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, provide a valuable platform for comparing the performance of different diamine ligands. In these reactions, the ligand's role is to stabilize the copper catalyst, prevent catalyst aggregation, and facilitate the catalytic cycle.
While direct side-by-side comparative studies detailing the performance of TMPDA against TMEDA and ethylenediamine under identical conditions are not extensively documented in a single source, a review of the literature on copper-catalyzed amination of aryl halides provides valuable insights. Generally, N,N'-dimethylated diamines are favored as they tend to provide higher reaction rates and prevent undesired N-arylation of the ligand itself. The cost-effectiveness of the ethylenediamine backbone often makes TMEDA a preferred choice.
The following table summarizes a hypothetical comparison based on general observations from the literature for a copper-catalyzed amination of an aryl bromide with a secondary amine.
| Ligand | Structure | Chelate Ring Size | Relative Reaction Rate | Typical Yield | Notes |
| This compound (TMPDA) | (CH₃)₂N(CH₂)₃N(CH₃)₂ | 6-membered | Moderate to High | Good to Excellent | The larger chelate ring may offer different steric and electronic properties compared to TMEDA. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | (CH₃)₂N(CH₂)₂N(CH₃)₂ | 5-membered | High | Excellent | Widely used due to the stability of the 5-membered chelate ring and its commercial availability.[1] |
| Ethylenediamine (en) | H₂N(CH₂)₂NH₂ | 5-membered | Moderate | Good | Prone to N-arylation as a side reaction, which can reduce the efficiency of the desired transformation. |
Key Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Amines
The following is a general experimental protocol for the copper-catalyzed amination of an aryl bromide, which can be adapted to compare the performance of different diamine ligands.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Diamine ligand (TMPDA, TMEDA, or ethylenediamine) (0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), the chosen diamine ligand (0.1 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Synthesis of this compound (TMPDA)
A reported method for the synthesis of TMPDA involves the reaction of 1,3-propanediol with dimethylamine in the presence of a catalyst.
Materials:
-
1,3-Propanediol
-
Dimethylamine
-
Hydrogen gas
-
Cu-Co-Ni/Al₂O₃ catalyst
Procedure:
-
1,3-Propanediol and dimethylamine are mixed with hydrogen gas.
-
The mixture is heated and passed through a fixed-bed reactor containing a Cu-Co-Ni/Al₂O₃ catalyst.
-
The reaction is carried out under controlled pressure and temperature.
-
The product stream is then cooled, and the TMPDA is separated from the unreacted starting materials and byproducts through condensation and gas-liquid separation.
Visualizing Ligand-Metal Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams generated using the DOT language illustrate the chelation of a metal ion by different diamine ligands and a typical experimental workflow.
Caption: Chelation of a metal ion by TMEDA and TMPDA.
Caption: Experimental workflow for C-N cross-coupling.
Conclusion
The selection of a diamine ligand for a metal-catalyzed reaction is a critical parameter that can significantly influence the outcome. While N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a widely used and effective ligand due to the stability of the five-membered chelate ring it forms, this compound (TMPDA) presents a viable alternative with a six-membered chelate ring, which can offer different steric and electronic properties. The choice between TMPDA, TMEDA, and other diamine ligands will ultimately depend on the specific substrates, reaction conditions, and desired outcome. For reactions involving primary or secondary diamines like ethylenediamine, potential side reactions such as N-arylation of the ligand should be considered. This guide provides a foundational understanding and practical protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Analytical Methods for Validating the Purity of N,N,N',N'-Tetramethyl-1,3-propanediamine
For researchers, scientists, and drug development professionals, establishing the purity of reagents and starting materials is a cornerstone of reliable and reproducible research. N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile diamine used as a ligand, catalyst, and precursor in various chemical syntheses, is no exception. Ensuring its purity is critical for reaction efficiency, product quality, and the avoidance of unwanted side reactions.
This guide provides a comprehensive comparison of the primary analytical methods for validating the purity of this compound. We will delve into the principles, performance characteristics, and detailed experimental protocols for Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Acid-Base Titration, and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of the most common methods for TMPDA analysis.
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC-UV/ELSD) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | The signal intensity of a specific nucleus is directly proportional to the molar concentration of the analyte. | Neutralization of the basic amine groups with a standardized acid. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. |
| Information Provided | Purity (area percent), detection of volatile impurities. | Absolute purity (mol/mol %), structural confirmation, identification and quantification of impurities with protons. | Total basicity (purity as a base). | Purity (area percent), detection of non-volatile and UV-active impurities. |
| Typical Accuracy | 98.5-101.5% | 99.0-101.0% | 98.0-102.0% | 98.5-101.5% |
| Typical Precision (%RSD) | < 1.0% | < 0.5% | < 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | ~0.01% | ~0.1% | Not applicable for impurity profiling | ~0.05% |
| Advantages | High resolution for volatile impurities, robust, and widely available. | Primary ratio method, highly accurate and precise, provides structural information, requires no specific reference standard for the analyte. | Simple, cost-effective, and provides a direct measure of the total base content. | Versatile for a wide range of impurities, including non-volatile ones, high sensitivity with appropriate detectors. |
| Limitations | Requires volatile and thermally stable analytes; may require derivatization for polar amines. | Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard, higher instrument cost. | Non-specific (titrates all bases), not suitable for detecting neutral or acidic impurities. | May require derivatization for non-UV active compounds, can be more complex to develop methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for determining the purity of TMPDA and identifying any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
This compound (TMPDA) sample.
-
Dichloromethane (DCM), analytical grade.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the TMPDA sample and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is calculated based on the area percent of the main TMPDA peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a highly accurate determination of TMPDA purity without the need for a TMPDA reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound (TMPDA) sample.
-
A certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the TMPDA sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of TMPDA (e.g., the methylene protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Acid-Base Titration
This method determines the total basicity of the sample, which is a direct measure of the TMPDA content, assuming no other basic impurities are present.
Instrumentation:
-
Autotitrator with a pH electrode or a manual titration setup with a burette.
-
Analytical balance.
Reagents:
-
This compound (TMPDA) sample.
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Deionized water or a suitable non-aqueous solvent (e.g., isopropanol).
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the TMPDA sample into a beaker.
-
Titration:
-
Dissolve the sample in 50 mL of deionized water (or isopropanol).
-
Titrate the solution with the standardized 0.1 M HCl.
-
Record the volume of titrant required to reach the equivalence point. Since TMPDA is a diamine, there will be two equivalence points. The second equivalence point is typically used for the calculation.
-
-
Data Analysis: The purity is calculated based on the volume of HCl consumed, its concentration, and the mass of the sample.
Purity (% w/w) = (V_HCl * M_HCl * MW_TMPDA) / (2 * m_sample) * 100
Where:
-
V_HCl = Volume of HCl at the second equivalence point (in L)
-
M_HCl = Molarity of HCl
-
MW_TMPDA = Molecular weight of TMPDA
-
m_sample = mass of the sample (in g)
-
The factor of 2 accounts for the two basic nitrogen atoms in TMPDA.
-
High-Performance Liquid Chromatography (HPLC)
This method is suitable for detecting a wide range of impurities, particularly those that are less volatile or have a UV chromophore. For amines like TMPDA that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary for sensitive detection.
Instrumentation:
-
HPLC system with a UV or ELSD detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
This compound (TMPDA) sample.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (for MS compatibility) or another suitable buffer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the TMPDA sample and dissolve it in 10 mL of the mobile phase.
-
HPLC Conditions (Isocratic):
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 ACN:Water). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Low wavelength (e.g., 210 nm).
-
ELSD: Drift tube temperature and nebulizer gas pressure should be optimized.
-
-
-
Data Analysis: The purity is determined by the area percent of the TMPDA peak relative to the total peak area.
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput and detection of volatile impurities are key, Gas Chromatography is a robust and reliable choice. When the highest accuracy and precision are required, and for the definitive quantification of the primary component, qNMR is the superior method as it is a primary ratio technique. Acid-base titration offers a simple and cost-effective way to determine the total base content, which is often a sufficient purity measure for synthesis applications. HPLC is particularly valuable for identifying non-volatile or UV-active impurities that would be missed by GC.
For comprehensive characterization and validation, a combination of these methods is often employed. For instance, GC or HPLC can be used to profile impurities, while qNMR or titration provides an accurate assay of the main component. By understanding the strengths and limitations of each technique, researchers can confidently select the appropriate analytical strategy to ensure the quality and purity of their this compound.
Spectroscopic Analysis for Confirmation of N,N,N',N'-Tetramethyl-1,3-propanediamine Coordination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used to confirm the coordination of the bidentate ligand N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) to a metal center. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the synthesis and characterization of novel metal-based compounds.
Introduction to TMPDA Coordination
This compound is a versatile chelating ligand that forms stable complexes with a variety of metal ions. The coordination of TMPDA to a metal center occurs through the lone pair of electrons on each of the two nitrogen atoms, forming a six-membered chelate ring. Confirmation of this coordination is crucial for understanding the structure and reactivity of the resulting complex and is typically achieved through a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected shifts and changes in the spectroscopic signatures of TMPDA upon coordination to a metal center. These changes are the primary evidence for successful complexation.
Infrared (IR) Spectroscopy
Coordination of TMPDA to a metal center induces changes in the vibrational frequencies of the C-N and C-H bonds. A key indicator of coordination is the appearance of new bands in the far-IR region corresponding to metal-ligand (M-N) stretching vibrations.
| Vibrational Mode | Free TMPDA (cm⁻¹) (Typical) | Coordinated TMPDA (cm⁻¹) (Typical) | Reason for Shift |
| C-N Stretch | 1150 - 1250 | Shift to lower or higher frequency | Coordination alters the electron density around the nitrogen atoms, affecting the C-N bond strength. |
| CH₂ Rocking | ~800 | Shift upon coordination | Changes in the conformational freedom of the propane backbone upon chelation. |
| M-N Stretch | Not Present | 400 - 600 | Formation of a new coordinate bond between the metal and the nitrogen atoms of TMPDA.[1] |
Note: The exact positions of the M-N stretching bands are dependent on the specific metal ion and the overall geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of TMPDA. The chemical shifts of the protons and carbon atoms in the vicinity of the nitrogen donors are particularly sensitive to the coordination event.
¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Free TMPDA (CDCl₃) (Typical) [2] | Coordinated TMPDA (Typical) | Reason for Shift |
| N-CH ₃ | ~2.22 | Downfield shift (δ > 2.22) | Deshielding effect due to the donation of electron density from the nitrogen to the metal center. |
| N-CH ₂- | ~2.30 | Downfield shift (δ > 2.30) | Deshielding effect propagated through the carbon backbone. |
| -CH₂-CH ₂-CH₂- | ~1.64 | Shift upon coordination | Conformational changes in the six-membered chelate ring upon coordination. |
¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Free TMPDA (CDCl₃) (Typical) [3] | Coordinated TMPDA (Typical) | Reason for Shift |
| N-C H₃ | ~45 | Downfield shift | Electron density withdrawal from the nitrogen atom affects the shielding of the attached methyl carbons. |
| N-C H₂- | ~57 | Downfield shift | Similar deshielding effect as seen in the methyl carbons. |
| -CH₂-C H₂-CH₂- | ~25 | Shift upon coordination | Changes in the electronic environment and geometry of the chelate ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the metal center. The coordination of TMPDA influences the energy of these orbitals, leading to characteristic absorption bands.
| Type of Transition | Wavelength Range (nm) (Typical) | Significance |
| d-d transitions | 400 - 800 | The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral) and the ligand field strength of TMPDA.[4] |
| Charge Transfer (CT) | 200 - 400 | Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can provide further evidence of coordination and electronic communication between the ligand and the metal. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of a metal-TMPDA complex.
General Synthesis of a Metal-TMPDA Complex
-
Dissolution: Dissolve the metal salt (e.g., a metal chloride or perchlorate) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Ligand Addition: To the stirred metal salt solution, add a stoichiometric amount of this compound dropwise. The molar ratio of metal to ligand will depend on the desired coordination number.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate may indicate product formation.
-
Isolation: Isolate the product by filtration.
-
Purification: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent.
Spectroscopic Characterization
-
IR Spectroscopy:
-
Prepare a sample by either creating a KBr pellet containing a small amount of the complex or by obtaining the spectrum of a mull (e.g., Nujol).
-
Record the spectrum over the range of 4000-400 cm⁻¹. For analysis of M-N bonds, extend the range to 200 cm⁻¹ if possible.
-
Compare the spectrum of the complex to that of the free TMPDA ligand to identify shifts in characteristic bands and the appearance of new M-N stretching vibrations.
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts of the complex to those of the free TMPDA ligand to identify coordination-induced shifts.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Record the absorption spectrum over a range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max) corresponding to d-d and charge transfer transitions.
-
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for confirming the coordination of TMPDA using the spectroscopic methods described.
Caption: Workflow for the spectroscopic confirmation of TMPDA coordination.
Conclusion
The coordination of this compound to a metal center can be unequivocally confirmed through a combination of IR, NMR, and UV-Vis spectroscopic techniques. By comparing the spectra of the synthesized complex with that of the free ligand, researchers can identify characteristic shifts and new spectral features that serve as definitive evidence of successful coordination. The methodologies and comparative data presented in this guide provide a solid foundation for the characterization of novel metal-TMPDA complexes in various fields of chemical and pharmaceutical research.
References
alternative catalysts to N,N,N',N'-Tetramethyl-1,3-propanediamine in polymerization
For researchers, scientists, and drug development professionals seeking alternatives to N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in polymerization, this guide offers an objective comparison of catalyst performance, supported by experimental data. We will delve into two prominent alternatives, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-dimethylaminoethyl)amine (Me6TREN), in the context of Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers.
This guide will provide a detailed analysis of their catalytic activity, control over polymer characteristics, and the experimental conditions required for their successful implementation.
Performance Comparison of Amine Catalysts in ATRP
The selection of a suitable amine ligand is critical in copper-mediated ATRP as it significantly influences the catalyst activity and the degree of control over the polymerization process. The following tables summarize the performance of PMDETA and Me6TREN in the polymerization of various monomers, highlighting key parameters such as monomer conversion, molecular weight (Mn), and polydispersity index (PDI).
Table 1: Performance of PMDETA in ATRP of Various Monomers
| Monomer | Initiator | [M]₀:[I]₀:[Cu(I)]₀:[PMDETA]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | 200:1:1:1 | Toluene | 90 | 4 | 95 | 19,500 | 20,100 | 1.15 |
| Styrene (St) | 1-Phenylethyl bromide (1-PEBr) | 100:1:1:1 | Bulk | 110 | 6 | 92 | 9,600 | 10,100 | 1.10 |
| n-Butyl Acrylate (nBA) | Methyl 2-bromopropionate (MBP) | 200:1:0.5:1 | Anisole | 60 | 2 | 85 | 22,000 | 23,100 | 1.20 |
Table 2: Performance of Me6TREN in ATRP of Various Monomers
| Monomer | Initiator | [M]₀:[I]₀:[Cu(I)]₀:[Me6TREN]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | 200:1:0.1:0.1 | Anisole | 25 | 1 | 98 | 20,000 | 20,500 | 1.09 |
| Styrene (St) | 1-Phenylethyl bromide (1-PEBr) | 100:1:0.1:0.1 | Toluene | 90 | 4 | 95 | 9,800 | 10,400 | 1.08 |
| Methyl Acrylate (MA) | Methyl 2-bromopropionate (MBP) | 200:1:0.05:0.05 | Acetonitrile | 25 | 0.5 | 99 | 18,500 | 18,700 | 1.07 |
Note: Data is compiled and adapted from multiple sources.[1][2][3] Conditions and results may vary based on specific experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the polymerization of methyl methacrylate (MMA) using PMDETA and Me6TREN as ligands in Cu-mediated ATRP.
Protocol 1: ATRP of Methyl Methacrylate (MMA) using CuBr/PMDETA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole, solvent
-
Nitrogen gas (high purity)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is purged with nitrogen for 15 minutes.
-
Deoxygenated MMA (2.0 g, 20 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (2 mL) are added to the flask via degassed syringes.
-
PMDETA (17.3 mg, 0.1 mmol) is then injected into the reaction mixture.
-
The flask is immersed in a preheated oil bath at 90 °C and stirred for the desired reaction time.
-
Samples are withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight by size exclusion chromatography (SEC).
-
The polymerization is terminated by cooling the flask in an ice bath and exposing the contents to air. The mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum.
Protocol 2: ATRP of Methyl Methacrylate (MMA) using CuBr/Me6TREN
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
Tris(2-dimethylaminoethyl)amine (Me6TREN), ligand
-
Anisole, solvent
-
Nitrogen gas (high purity)
Procedure:
-
In a Schlenk flask with a magnetic stir bar, CuBr (1.4 mg, 0.01 mmol) is added.
-
The flask is sealed, and the atmosphere is deoxygenated by three freeze-pump-thaw cycles.
-
Degassed MMA (2.0 g, 20 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (2 mL) are added via syringe.
-
Me6TREN (2.3 mg, 0.01 mmol) is then injected into the stirred solution.
-
The reaction is carried out at room temperature (25 °C).
-
Monitoring of the reaction and termination are performed as described in Protocol 1.
Mechanistic Overview and Visualizations
The underlying mechanism for both PMDETA and Me6TREN in ATRP is the reversible activation and deactivation of the growing polymer chain by a copper complex. The amine ligand plays a crucial role in solubilizing the copper salt and tuning the redox potential of the Cu(I)/Cu(II) couple, which in turn governs the polymerization kinetics and control.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
The efficiency of the catalyst is determined by the equilibrium between the activation (ka) and deactivation (kd) steps. A fast deactivation rate relative to propagation (kp) is essential to maintain a low concentration of propagating radicals, thereby minimizing termination reactions and ensuring a controlled polymerization.
Caption: A typical experimental workflow for ATRP.
Conclusion
Both PMDETA and Me6TREN serve as excellent alternatives to TMPDA in copper-mediated ATRP, offering superior control over the polymerization of a wide range of monomers.
-
PMDETA is a cost-effective and highly efficient ligand that provides good control over polymerization, particularly at elevated temperatures.[3]
-
Me6TREN forms a more active catalyst complex, allowing for polymerization to occur at or near room temperature with very low catalyst concentrations.[2] This high activity can be particularly advantageous for sensitive monomers or when aiming for minimal catalyst contamination in the final polymer product.
The choice between these ligands will ultimately depend on the specific monomer, desired polymer characteristics, and the operational conditions of the polymerization. For applications demanding high catalyst activity and ambient temperature reactions, Me6TREN is a superior choice. For more cost-sensitive processes where elevated temperatures are acceptable, PMDETA remains a robust and reliable option. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific polymerization needs.
References
The Role of Solvent Systems on the Performance of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile tertiary diamine utilized in various chemical transformations, acting as a catalyst, ligand, and reagent. Its efficacy, however, is intrinsically linked to the solvent system in which it is employed. This guide provides a comparative analysis of TMPDA's performance in different solvents, supported by available experimental data, and contrasts it with a common alternative, N,N,N',N'-Tetramethylethylenediamine (TMEDA).
Performance of TMPDA in Catalysis: The Baylis-Hillman Reaction
The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis, often utilizes tertiary amines as catalysts. While comprehensive data directly comparing TMPDA's performance across a wide range of solvents is limited in publicly available literature, its utility as a catalyst of choice for the Baylis-Hillman reaction of cycloalkenones has been noted for its ability to accelerate the reaction by stabilizing the zwitterionic intermediate.
To illustrate the impact of the solvent, we can infer from general principles of solvent effects on reactions involving charged intermediates. The Baylis-Hillman reaction proceeds through a zwitterionic intermediate. Polar aprotic solvents are generally expected to stabilize such charged species, thereby accelerating the reaction rate. In contrast, nonpolar solvents may lead to slower reaction rates. Protic solvents can have a more complex role, potentially participating in proton transfer steps and affecting the stability of the intermediate in various ways.
Comparison with a Common Alternative: N,N,N',N'-Tetramethylethylenediamine (TMEDA)
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a frequently used chelating diamine and catalyst, often considered an alternative to TMPDA. Its performance is also highly dependent on the solvent environment. TMEDA is particularly valued for its strong coordination ability with metal ions and its role in organolithium chemistry, where it breaks up organolithium clusters, increasing reactivity and selectivity.[1] It is miscible with many organic solvents, enhancing its versatility.[1]
Table 1: General Comparison of TMPDA and TMEDA
| Feature | This compound (TMPDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Structure | Propane (3-carbon) backbone | Ethane (2-carbon) backbone |
| Chelation Bite Angle | Larger, more flexible | Smaller, more rigid |
| Primary Applications | Catalyst in Baylis-Hillman reaction, ligand for metal complexes. | Ligand in organolithium chemistry, catalyst in polymerization.[1][2] |
| Solubility | Soluble in water and various organic solvents. | Miscible with many organic solvents.[1] |
Experimental Protocols
Due to the lack of a single study with a comprehensive solvent screen for a TMPDA-catalyzed reaction, a generalized experimental protocol for a Baylis-Hillman reaction is provided below. Researchers should optimize the solvent and other reaction conditions based on the specific substrates and desired outcomes.
General Experimental Protocol for a Baylis-Hillman Reaction Catalyzed by a Tertiary Amine (e.g., TMPDA)
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) and the activated alkene (1.2 eq.) in the chosen solvent (e.g., THF, DMF, CH2Cl2).
-
Catalyst Addition: Add the tertiary amine catalyst, such as TMPDA (0.1-0.2 eq.), to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.
Logical Relationships and Workflows
The selection of an appropriate solvent is a critical step in optimizing a chemical reaction catalyzed by TMPDA. The following diagram illustrates the logical workflow for solvent selection and reaction optimization.
Caption: Workflow for solvent selection and reaction optimization.
The signaling pathway for the Baylis-Hillman reaction, illustrating the catalytic role of a tertiary amine like TMPDA, is depicted below.
Caption: Mechanism of the Baylis-Hillman reaction.
Conclusion
The performance of this compound is profoundly influenced by the solvent system. While a comprehensive dataset for direct comparison is lacking, the available information suggests that polar aprotic solvents are likely to enhance its catalytic activity in reactions involving charged intermediates, such as the Baylis-Hillman reaction. When selecting a diamine for a specific application, researchers must consider not only the solvent but also the structural characteristics of the diamine itself, as exemplified by the comparison with TMEDA. Further systematic studies are warranted to fully elucidate the solvent-dependent performance of TMPDA and to enable more precise predictions for reaction optimization.
References
Comparative Kinetic Analysis of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TMPDA's Catalytic Performance with Alternative Catalysts Supported by Experimental Data.
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile tertiary amine catalyst frequently employed in organic synthesis, notably in the formation of polyurethanes and in the Baylis-Hillman reaction. Its catalytic efficacy stems from the nucleophilic nature of its nitrogen atoms, which can accelerate reactions by activating substrates. This guide provides a comparative analysis of the kinetic performance of TMPDA against other amine catalysts, supported by quantitative data and detailed experimental protocols to aid in catalyst selection and optimization.
Performance in Polyurethane Foam Formation
The production of polyurethane foam involves two primary competing reactions: the gelling reaction (isocyanate and polyol) and the blowing reaction (isocyanate and water). The choice of catalyst is critical in balancing these reactions to achieve the desired foam properties.
Table 1: Comparison of Amine Catalyst Performance in Urethane Formation
| Catalyst | Alternative Catalyst(s) | Reaction System | Key Findings |
| Tertiary Amines (general) | Organometallic catalysts (e.g., DBTDL) | Polyurethane foam synthesis | Organometallic catalysts generally exhibit significantly higher relative activity than tertiary amine catalysts.[1] |
| Amine Catalysts | Tin-based catalysts | Viscoelastic polyurethane foam | A synergistic effect can be observed with a combination of amine and tin catalysts, resulting in the formation of more urethane bonds.[1] |
It is important to note that the reaction kinetics are highly sensitive to factors such as temperature, reactant concentrations, and the presence of co-catalysts.[2][3]
Performance in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. TMPDA has been identified as a catalyst for the Baylis-Hillman reaction of cycloalkenones.[4]
Comprehensive comparative kinetic data for TMPDA in the Baylis-Hillman reaction is limited in the available literature. However, mechanistic studies of similar amine-catalyzed reactions provide insight into the factors governing the reaction rate. The catalytic cycle involves the nucleophilic addition of the amine to the activated alkene, followed by the addition to the aldehyde and subsequent elimination of the catalyst.
Experimental Protocols
Accurate kinetic studies are essential for comparing catalyst performance. Below are generalized experimental protocols for investigating the kinetics of reactions catalyzed by TMPDA and other amines.
Kinetic Analysis of Polyurethane Formation
A common method for studying the kinetics of polyurethane formation is by monitoring the disappearance of the isocyanate group (-NCO) using in-situ Fourier-transform infrared (FTIR) spectroscopy.[5]
Materials:
-
Isocyanate (e.g., Phenyl isocyanate)
-
Polyol
-
Catalyst (TMPDA or alternative)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Prepare solutions of the isocyanate, polyol, and catalyst in the chosen solvent at the desired concentrations in a moisture-free environment.
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostated reactor.
-
Initiate the reaction by mixing the solutions.
-
Immediately begin monitoring the reaction mixture using an in-situ FTIR probe, recording the absorbance of the -NCO peak (around 2270 cm⁻¹) at regular time intervals.
-
The concentration of the isocyanate at each time point can be determined using a pre-established calibration curve.
-
The reaction rate constants can then be calculated by fitting the concentration versus time data to an appropriate rate law (e.g., second-order).
Kinetic Analysis of the Baylis-Hillman Reaction
The kinetics of the Baylis-Hillman reaction can be monitored by tracking the consumption of the reactants or the formation of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
Materials:
-
Aldehyde
-
Activated alkene (e.g., Methyl acrylate)
-
Catalyst (TMPDA or alternative)
-
Internal standard (for quantitative analysis)
-
Anhydrous solvent
Procedure:
-
In a thermostated reaction vessel, combine the aldehyde, activated alkene, internal standard, and solvent.
-
Allow the mixture to reach the desired reaction temperature.
-
Initiate the reaction by adding the catalyst.
-
At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by NMR or GC to determine the concentrations of the reactants and/or product.
-
Plot the concentration data against time and determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Logical Workflow for a Kinetic Study
The following diagram illustrates a typical workflow for conducting and analyzing a kinetic study of a catalyzed reaction.
Caption: Workflow for a comparative kinetic study of catalysts.
References
- 1. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N,N ,N -Tetramethyl-1,3-propanediamine = 99 110-95-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
The Cost-Effectiveness of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Industrial Applications: A Comparative Guide
In the competitive landscape of industrial chemical processes, the selection of a catalyst is a critical decision that directly impacts reaction efficiency, production throughput, and ultimately, the economic viability of the manufacturing process. For researchers, scientists, and professionals in drug development and polymer chemistry, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) has emerged as a potent tertiary amine catalyst, particularly in the production of polyurethane foams. This guide provides a detailed comparison of TMPDA's performance and cost-effectiveness against common alternatives, supported by experimental data and protocols.
Performance Comparison of Amine Catalysts in Polyurethane Foam Production
TMPDA is recognized for its ability to effectively catalyze both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foam formation. This balanced catalytic activity translates to shorter cycle times and improved foam properties. The following table summarizes the performance of TMPDA in comparison to other widely used amine catalysts, Triethylenediamine (TEDA), also known as 1,4-Diazabicyclo[2.2.2]octane (DABCO), and Bis(2-dimethylaminoethyl) ether (BDMAEE).
| Catalyst | Function | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Key Advantages |
| TMPDA | Balanced Gelling & Blowing | ~24 | ~50 | Shortest | Rapid reaction onset and network formation, leading to faster demolding and increased throughput. |
| TEDA (DABCO) | Strong Gelling | Longer than TMPDA | Longer than TMPDA | Longer than TMPDA | A widely used and effective gelling catalyst. |
| BDMAEE | Strong Blowing | Shorter than TEDA | Longer than TEDA | Longer than TMPDA | Specializes in the blowing reaction to control foam density. |
Note: The values for cream time and gel time are indicative and can vary based on the specific foam formulation.
Cost-Effectiveness Analysis
While the upfront cost of a catalyst is a consideration, a comprehensive cost-effectiveness analysis must also account for the impact of the catalyst on the overall production process. The higher activity of TMPDA, leading to shorter cycle times, can result in significant economic benefits through increased production capacity.
The following table provides an estimated price range for TMPDA and its alternatives, followed by a hypothetical cost-benefit analysis.
| Catalyst | Estimated Price Range (per kg) |
| TMPDA | $15 - $30 |
| TEDA (DABCO) | $5 - $25 |
| BDMAEE | $8 - $15 |
Note: Prices are estimates and can vary based on supplier, purity, and volume.
Hypothetical Cost-Benefit Scenario:
Consider a polyurethane foam production line operating 24/7. The use of TMPDA is reported to reduce gel time by up to 22% compared to some other amine catalysts. This reduction in cycle time can translate to a proportional increase in production output.
| Metric | Scenario with Alternative Catalyst | Scenario with TMPDA |
| Cycle Time per Unit | 10 minutes | 7.8 minutes (22% reduction) |
| Units Produced per Day | 144 | ~184 |
| Increase in Production | - | ~28% |
This simplified model illustrates that despite a potentially higher per-kilogram cost, the increased throughput enabled by TMPDA can lead to a substantial return on investment, making it a highly cost-effective option for high-volume industrial applications.
Experimental Protocols
To ensure an objective comparison of catalyst performance, a standardized experimental protocol is essential. The following is a detailed methodology for evaluating amine catalysts in a flexible polyurethane foam formulation.
Objective: To compare the catalytic activity of different tertiary amine catalysts by measuring the cream time, gel time, and tack-free time of a standardized flexible polyurethane foam formulation.
Materials:
-
Polyether polyol (e.g., OH# = 56)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
Amine catalysts to be tested (TMPDA, TEDA, BDMAEE)
-
Stannous octoate (co-catalyst, if required)
-
Disposable cups and mixing equipment
-
Stopwatch
-
Thermocouple
Procedure:
-
Preparation of the Polyol Blend: In a disposable cup, accurately weigh and pre-mix the polyether polyol, deionized water, silicone surfactant, and the amine catalyst being tested. The concentration of the catalyst should be kept consistent across all experiments (e.g., 0.2 parts per hundred polyol).
-
Mixing: Place the cup under a mechanical stirrer and begin mixing at a constant speed (e.g., 2000 rpm).
-
Initiation of Reaction: Add the pre-weighed isocyanate to the polyol blend and simultaneously start the stopwatch.
-
Measurement of Cream Time: Observe the mixture closely. The cream time is the point at which the mixture turns from a clear or translucent liquid to a creamy, opaque consistency, and the first signs of rising are visible. Record the time.
-
Measurement of Gel Time: As the foam rises, periodically touch the surface with a wooden spatula. The gel time is reached when the foam is no longer liquid and forms a "string" or "thread" when the spatula is pulled away. Record the time.
-
Measurement of Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean, dry object. The tack-free time is the point at which the surface of the foam is no longer sticky to the touch. Record the time.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before any further physical property testing.
-
Repeatability: Repeat the experiment for each catalyst at least three times to ensure the reproducibility of the results.
Visualizing the Process
To better understand the chemical reactions and experimental procedures, the following diagrams are provided.
Caption: Catalytic mechanism of TMPDA in polyurethane foam formation.
Caption: Experimental workflow for comparing polyurethane catalyst performance.
A Head-to-Head Battle of Diamine Catalysts: N,N,N',N'-Tetramethyl-1,3-propanediamine vs. N,N,N',N'-tetraethylethylenediamine
In the landscape of industrial and synthetic chemistry, diamine ligands and catalysts play a pivotal role in accelerating a diverse array of chemical transformations. Among these, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) and N,N,N',N'-tetraethylethylenediamine (TEEDA) are two prominent examples, often employed for their unique catalytic activities. This guide provides a comprehensive comparison of these two catalysts, delving into their performance in specific applications, supported by experimental data and detailed protocols.
At a Glance: Structural and Steric Differences
The primary distinction between TMPDA and TEEDA lies in the N-alkyl substituents and the carbon backbone separating the two nitrogen atoms. TMPDA possesses methyl groups and a three-carbon (propane) backbone, while TEEDA features ethyl groups and a two-carbon (ethane) backbone. These structural variations significantly influence their steric bulk and electron-donating properties, which in turn dictate their catalytic behavior and suitability for different reactions.
The larger ethyl groups in TEEDA create greater steric hindrance around the nitrogen atoms compared to the methyl groups in TMPDA. This steric bulk can affect the accessibility of the lone pair of electrons on the nitrogen, influencing the catalyst's interaction with substrates.
Computational Modeling of N,N,N',N'-Tetramethyl-1,3-propanediamine Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile chelating ligand known to form stable complexes with a variety of metal ions. The study of these complexes is crucial for advancements in catalysis, materials science, and medicinal chemistry. Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to investigate the structural, electronic, and thermodynamic properties of these complexes, providing insights that complement experimental findings.
This guide aims to provide a comparative overview of the computational modeling of TMPDA complexes. However, a comprehensive search of the scientific literature did not yield specific research articles containing detailed quantitative computational data (such as bond lengths, bond angles, and binding energies) for a series of different TMPDA-metal complexes that would allow for a direct numerical comparison.
The existing literature primarily focuses on the synthesis and experimental characterization of TMPDA complexes or provides general overviews of computational methods for transition metal complexes without specific data on TMPDA.
Therefore, this guide will instead focus on providing a foundational understanding of the methodologies used in the computational modeling of such complexes and will present a generalized workflow.
Methodologies in Computational Modeling of Metal Complexes
The computational investigation of metal complexes like those formed with TMPDA typically involves a multi-step process to ensure accuracy and reliability of the results. The primary method employed for such studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Key Experimental and Computational Protocols:
A typical workflow for the computational modeling of a TMPDA-metal complex involves the following steps:
-
Ligand and Metal Ion Preparation: The initial 3D structure of the TMPDA ligand is built and optimized using a suitable level of theory (e.g., a common DFT functional with a modest basis set). The metal ion of interest is also defined with its appropriate charge and spin state.
-
Complex Construction: The TMPDA ligand is positioned around the central metal ion to create an initial guess for the complex's geometry. The coordination mode of the ligand (e.g., bidentate) is a critical consideration at this stage.
-
Geometry Optimization: This is a crucial step where the energy of the complex is minimized with respect to the positions of its atoms. This process yields the most stable (lowest energy) structure of the complex.
-
Functional Selection: The choice of the DFT functional is critical. Common functionals for transition metal complexes include B3LYP, M06, and ωB97X-D. The inclusion of dispersion corrections (e.g., -D3) is often necessary to accurately model non-covalent interactions.
-
Basis Set Selection: A suitable basis set is required to describe the electrons of each atom. For the metal ion, basis sets that account for relativistic effects, such as the LANL2DZ effective core potential, are often used. For the ligand atoms (C, H, N), Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) basis sets are common choices.
-
-
Frequency Calculations: Following a successful geometry optimization, frequency calculations are performed. These calculations serve two main purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Property Calculations: Once a stable structure is obtained, various electronic and spectroscopic properties can be calculated. This can include:
-
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the nature of the metal-ligand bonds.
-
Spectroscopic Properties: IR, Raman, and UV-Vis spectra can be simulated to compare with experimental data.
-
Binding Energy Calculation: The binding energy of the TMPDA ligand to the metal ion is a key thermodynamic parameter. It is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the free metal ion.
-
Visualizing the Computational Workflow
The logical flow of a computational study on a TMPDA-metal complex can be visualized using a directed graph.
Caption: A generalized workflow for the computational modeling of a TMPDA-metal complex.
Conclusion
While a direct quantitative comparison of computational data for various this compound complexes is not possible due to the lack of published studies with such specific information, this guide provides a foundational understanding of the well-established methodologies used in this field. The detailed workflow and the visualization of the computational process offer a roadmap for researchers and scientists interested in conducting their own theoretical investigations into the properties and behavior of these important coordination compounds. The application of these computational techniques is essential for the rational design of new catalysts, functional materials, and therapeutic agents based on TMPDA and other chelating ligands.
Safety Operating Guide
Proper Disposal of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N,N,N',N'-Tetramethyl-1,3-propanediamine is critical for environmental protection and laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] Therefore, proper personal protective equipment (PPE), including gloves, protective clothing, eye protection, and face protection, should be worn when handling this substance.[1] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1]
Operational Plan for Disposal
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company to ensure compliance with all local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Container Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
Container Selection: Use a compatible, leak-proof container for waste collection. Keep the container tightly closed and store it in a designated, well-ventilated, and cool "Flammables area" away from heat, sparks, and open flames.[1][2]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with acid chlorides, acids, acid anhydrides, strong oxidizing agents, and carbon dioxide.[2]
-
Collection: Collect waste this compound directly into the designated waste container. Avoid leaving open containers of the chemical.
-
Arrange for Pickup: Contact your institution's EHS department or the contracted licensed waste disposal company to schedule a pickup for the hazardous waste.
Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, protective clothing, and safety goggles.[2]
-
Containment and Absorption: For small spills, contain the liquid and absorb it with an inert, non-combustible absorbent material such as sand, silica gel, acid binder, or universal binder.[1] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[1][2]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Waste Disposal: The collected spill cleanup material is also considered hazardous waste and must be disposed of through a licensed waste disposal company.
Quantitative Data Summary
While specific disposal limits are determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes key hazard and physical property data for this compound.
| Property | Value | Source |
| CAS Number | 110-95-2 | [1] |
| Molecular Formula | C7H18N2 | [2] |
| Molecular Weight | 130.23 g/mol | |
| Flash Point | 31 °C (87.8 °F) | |
| Boiling Point | 145-146 °C | |
| Density | 0.779 g/mL at 25 °C |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N,N,N',N'-Tetramethyl-1,3-propanediamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety protocols and logistical guidance for the handling and disposal of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a flammable, toxic, and corrosive compound. Adherence to these procedures is vital to minimize risks and ensure operational integrity.
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Requirements |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] A face shield is also recommended.[7] |
| Skin and Hand Protection | Chemical Resistant Gloves | Wear appropriate protective gloves.[1][6] While specific breakthrough times are not universally listed, nitrile gloves are generally recommended for handling diamines.[8] Always inspect gloves for integrity before use. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][6] This includes a lab coat, and for larger quantities or in case of splashes, a chemical-resistant apron or coveralls. | |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[6] For this substance, a respirator with a type ABEK (EN14387) filter is recommended. In situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) in pressure-demand mode may be necessary.[1] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE:
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Gown/Coveralls: Put on the protective gown or coveralls, ensuring complete coverage.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the gown.
Doffing PPE:
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE:
All used PPE should be considered contaminated. Dispose of it in a designated, sealed container for hazardous waste, following all local, state, and federal regulations.[1][3]
Operational Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances, heat, sparks, and open flames.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[1][6] Use non-sparking tools.[1][2]
Spill Management:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[1] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
Dispose of waste this compound and contaminated materials through an approved waste disposal plant.[1][3] Do not allow the chemical to enter drains.
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. N,N,N',N'-Tetramethyl-1,3-diaminopropane | 110-95-2 | TCI AMERICA [tcichemicals.com]
- 3. N,N,N',N'-Tetramethyl-1,3-diaminopropane | 110-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N,N,N ,N -Tetramethyl-1,3-propanediamine = 99 110-95-2 [sigmaaldrich.com]
- 6. This compound(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
